molecular formula C9H10Br2 B1662037 2,4-Dibromo-1,3,5-trimethylbenzene CAS No. 6942-99-0

2,4-Dibromo-1,3,5-trimethylbenzene

Cat. No.: B1662037
CAS No.: 6942-99-0
M. Wt: 277.98 g/mol
InChI Key: CIHJFEWFZJQTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-1,3,5-trimethylbenzene is a useful research compound. Its molecular formula is C9H10Br2 and its molecular weight is 277.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHJFEWFZJQTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219579
Record name 2,4-Dibromo-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-99-0
Record name 2,4-Dibromo-1,3,5-trimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6942-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-1,3,5-trimethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6942-99-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dibromo-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromo-1,3,5-trimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromomesitylene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2,4-Dibromomesitylene, also known as 1,3-dibromo-2,4,6-trimethylbenzene, is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique substitution pattern on the mesitylene core, featuring two bromine atoms flanking a methyl group, imparts a distinct combination of steric hindrance and electronic properties. This structure makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dibromomesitylene, detailed synthetic protocols, spectroscopic analysis, and its applications in modern chemical research.

Physicochemical Properties: A Quantitative Overview

2,4-Dibromomesitylene is an off-white crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₉H₁₀Br₂[1]
Molecular Weight 277.98 g/mol [1]
CAS Number 6942-99-0[1]
Appearance Off-white crystalline solid[1]
Melting Point 61-63 °C[1]
Boiling Point 282.9 ± 35.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 141.7 ± 25.2 °C[1]
Solubility Soluble in many organic solvents; low solubility in water.[2]

Synthesis of 2,4-Dibromomesitylene: A Step-by-Step Protocol

The synthesis of 2,4-Dibromomesitylene is typically achieved through the electrophilic bromination of mesitylene (1,3,5-trimethylbenzene). The reaction conditions can be controlled to favor the formation of the dibrominated product over mono- or tri-brominated species. A representative laboratory-scale synthesis is detailed below.

Experimental Protocol: Bromination of Mesitylene

Causality Behind Experimental Choices: The choice of a non-polar solvent like carbon tetrachloride facilitates the dissolution of the non-polar mesitylene and bromine. The reaction is conducted at a low temperature to control the rate of the highly exothermic bromination reaction and to minimize the formation of over-brominated byproducts. The use of fuming nitric acid as a catalyst enhances the electrophilicity of bromine.[3] The subsequent washing steps are crucial for removing unreacted bromine, hydrobromic acid, and the catalyst to yield a pure product.

Step-by-Step Methodology: [3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve mesitylene (5 g) in acetic acid (5 mL).

  • Bromine Addition: With continuous stirring, add bromine (7.5 mL) to the solution.

  • Catalyst Addition: Carefully add fuming nitric acid (2 mL) to the reaction mixture.

  • Reaction Time: Allow the mixture to stand for approximately 2 hours to ensure the completion of the reaction.

  • Work-up: Extract the product with carbon tetrachloride. Wash the organic layer thoroughly with a 2% sodium hydroxide solution to remove any unreacted bromine and acidic byproducts, followed by washing with water.

  • Drying and Crystallization: Dry the organic layer over anhydrous calcium chloride and then allow the solvent to evaporate to induce crystallization of the 2,4-Dibromomesitylene product.

  • Purification: The resulting needle-shaped crystals can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Synthesis of 2,4-Dibromomesitylene via electrophilic bromination of mesitylene.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 2,4-Dibromomesitylene is dominated by the two bromine substituents on the aromatic ring. These bromine atoms can participate in a variety of transformations, making it a versatile intermediate in organic synthesis.

Grignard Reagent Formation

One of the most common reactions of aryl bromides is the formation of Grignard reagents. 2,4-Dibromomesitylene can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. However, the presence of two bromine atoms allows for the potential of forming a mono- or di-Grignard reagent, depending on the stoichiometry of the magnesium used. The steric hindrance provided by the flanking methyl groups can influence the reactivity of these Grignard reagents.

Cross-Coupling Reactions

2,4-Dibromomesitylene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[4][5] These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex and functionalized aromatic compounds. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environment, can potentially be exploited for selective, sequential cross-coupling reactions.

Role in Drug Development and Medicinal Chemistry

Aromatic compounds are fundamental building blocks in the design of therapeutic agents.[6] The introduction of bromine atoms into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties. Bromine can act as a bioisostere for other groups, enhance binding affinity to biological targets through halogen bonding, and modify the metabolic stability of a drug candidate.[7] While direct applications of 2,4-Dibromomesitylene in marketed drugs are not extensively documented, its role as a precursor to more complex, biologically active molecules is of significant interest to medicinal chemists. Polybrominated aromatic compounds, in general, have been investigated for their potential as anticancer agents.[4][8]

Caption: Reactivity and synthetic pathways of 2,4-Dibromomesitylene.

Spectroscopic Analysis

A thorough understanding of the spectroscopic data of 2,4-Dibromomesitylene is essential for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4-Dibromomesitylene is expected to show distinct signals for the aromatic proton and the three methyl groups.

  • Aromatic Proton (H-5): A singlet is expected for the single aromatic proton, typically in the range of δ 7.0-7.5 ppm. Its chemical shift will be influenced by the deshielding effect of the aromatic ring and the two bromine atoms.

  • Methyl Protons (C1-CH₃, C3-CH₃, C5-CH₃): Three distinct singlets are anticipated for the three methyl groups due to their different chemical environments. The methyl groups at positions 2 and 6 will be deshielded by the adjacent bromine atoms and are expected to appear further downfield compared to the methyl group at position 4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons. The carbons bearing the bromine atoms (C-2 and C-4) will show signals at lower field due to the electronegativity of bromine. The chemical shifts of the other aromatic carbons will also be influenced by the substitution pattern. Quaternary carbons (those without attached protons) will typically show weaker signals.[6]

  • Methyl Carbons: Three distinct signals are expected for the three methyl carbons, with their chemical shifts appearing in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dibromomesitylene will exhibit characteristic absorption bands for the aromatic ring and the methyl groups.

  • C-H Stretching (Aromatic): A weak to medium absorption band is expected above 3000 cm⁻¹ corresponding to the stretching vibration of the C-H bond on the aromatic ring.[9]

  • C-H Stretching (Aliphatic): Strong absorption bands are expected just below 3000 cm⁻¹ due to the C-H stretching vibrations of the methyl groups.[9]

  • C=C Stretching (Aromatic): Medium to weak absorption bands in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.[9]

  • C-Br Stretching: A strong absorption band in the fingerprint region, typically between 600 and 500 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass Spectrometry

The mass spectrum of 2,4-Dibromomesitylene provides valuable information about its molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). This will result in a cluster of peaks at m/z 276, 278, and 280 with a relative intensity ratio of approximately 1:2:1.[10]

  • Fragmentation: Common fragmentation pathways include the loss of a bromine atom ([M-Br]⁺) and the loss of a methyl group ([M-CH₃]⁺). The fragmentation pattern can provide further structural confirmation.

Safety and Handling

2,4-Dibromomesitylene should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4-Dibromomesitylene is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in a range of important chemical transformations, make it a key intermediate for researchers in academia and industry. A thorough understanding of its synthesis, spectroscopic characteristics, and chemical behavior is crucial for its effective utilization in the development of new pharmaceuticals, agrochemicals, and functional materials.

References

Introduction: The Strategic Value of Halogenated Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dibromo-1,3,5-trimethylbenzene (CAS: 6942-99-0)

Halogenated aromatic compounds are foundational pillars in the edifice of modern synthetic chemistry. They serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The carbon-halogen bond is a key functional handle, enabling a diverse array of chemical transformations, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1]

Within this class, brominated trimethylbenzenes offer a unique combination of steric and electronic properties. 1,3,5-Trimethylbenzene (mesitylene) provides a sterically hindered yet highly activated aromatic core due to the electron-donating nature of its three symmetrically placed methyl groups. This directs electrophilic substitution to the 2, 4, and 6 positions, allowing for the controlled synthesis of specific isomers.[1]

This guide focuses on This compound (also known as 2,4-Dibromomesitylene), a key dibrominated isomer. The presence of two reactive bromine atoms on this defined scaffold makes it a valuable and predictable building block for the construction of more complex, functionalized molecules, driving research where precise synthetic control is paramount.[1]

Physicochemical and Structural Properties

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[2] Its key physical and chemical identifiers are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 6942-99-0[3]
Molecular Formula C₉H₁₀Br₂[3][4]
Molecular Weight 277.98 g/mol [3]
Appearance White to light yellow solid/crystal[2][5]
Melting Point 61-63 °C[5][6]
Boiling Point 278-279 °C[5][6]
Density ~1.68 g/cm³ (estimate)[2][5]
IUPAC Name This compound[3]
Synonyms 2,4-Dibromomesitylene[3][4]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is achieved via the electrophilic aromatic substitution (EAS) of mesitylene. The three methyl groups are activating ortho-, para-directors, making the 2, 4, and 6 positions electronically rich and susceptible to electrophilic attack. By controlling the stoichiometry of the brominating agent, one can favor the formation of the dibrominated product over mono- or tri-brominated species.

Mechanism: Electrophilic Aromatic Bromination

The reaction proceeds through a canonical EAS mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the Br-Br bond, generating a potent electrophile (Br⁺). The π-electron system of the mesitylene ring attacks this electrophile, forming a resonance-stabilized carbocation known as the Wheland intermediate. The loss of aromaticity in this step makes it the rate-determining step of the reaction.[7][8] In the final, rapid step, a weak base (such as Br⁻) removes a proton from the site of substitution, restoring the aromaticity of the ring.[8][9]

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol: Synthesis of 2,4-Dibromomesitylene

This protocol is adapted from established procedures for the bromination of activated aromatic compounds.[10][11]

Materials:

  • 1,3,5-Trimethylbenzene (Mesitylene)

  • Bromine (Br₂)

  • Acetic Acid (Glacial) or Dichloromethane (DCM) as solvent

  • Iron powder (Fe) or anhydrous Iron(III) Bromide (FeBr₃) as catalyst

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate for chromatography/recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (e.g., containing sodium thiosulfate solution to trap HBr gas), dissolve mesitylene (1.0 eq) in the chosen solvent (e.g., acetic acid). Add a catalytic amount of iron powder or FeBr₃.

  • Bromine Addition: In the dropping funnel, place a solution of bromine (2.0 eq) in the same solvent. Add this solution dropwise to the stirred mesitylene solution. If the reaction is vigorous, maintain the temperature below 30-40°C using an ice-water bath.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed until the starting material is consumed (typically several hours to overnight).

  • Quenching and Workup: Once complete, carefully pour the reaction mixture into an ice-water slurry. Quench any remaining bromine by adding 10% sodium thiosulfate solution until the orange/brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. If DCM was the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate or DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize acidic residues), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product, which may contain mono- and tri-brominated side products, requires purification.

Method 1: Recrystallization

  • Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol or an ethyl acetate/hexane mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography

  • If recrystallization is insufficient, purify the crude material using silica gel column chromatography.

  • A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is typically effective.[10]

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified this compound.

Synthesis_Workflow Start Start: Mesitylene & Reagents Reaction Electrophilic Bromination (FeBr₃ catalyst, rt) Start->Reaction Quench Quenching (Na₂S₂O₃ solution) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash Aqueous Washes (NaHCO₃, Brine) Extraction->Wash Dry Drying & Concentration (MgSO₄, Rotovap) Wash->Dry Crude Crude Product Dry->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Pure 2,4-Dibromomesitylene Characterize->Final

Caption: General workflow for the synthesis and validation of 2,4-Dibromomesitylene.

Spectroscopic Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized product is paramount. The following spectroscopic methods provide a definitive analytical fingerprint for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear evidence of the substitution pattern. Due to the molecule's asymmetry, a distinct set of signals is expected:

  • Aromatic Proton: A single proton remains on the aromatic ring at the C6 position. It will appear as a singlet, expected in the aromatic region (~7.0-7.5 ppm).

  • Methyl Protons: The three methyl groups are in chemically non-equivalent environments. Therefore, three distinct singlets are expected in the aliphatic region (~2.2-2.6 ppm), each integrating to 3 protons. The exact chemical shifts will be influenced by the proximity of the bromine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the number of unique carbon environments. For this compound, nine distinct signals are predicted:

  • Aromatic Carbons: Six signals corresponding to the six carbons of the benzene ring. The carbons directly bonded to bromine (C2, C4) will be shifted significantly compared to the others.

  • Methyl Carbons: Three signals corresponding to the three non-equivalent methyl group carbons, typically appearing in the 20-25 ppm range.[12]

Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for confirming the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).[13]

  • Molecular Ion Peak: For a dibrominated compound, the molecular ion will appear as a cluster of three peaks:

    • M: (containing two ⁷⁹Br isotopes)

    • M+2: (containing one ⁷⁹Br and one ⁸¹Br isotope)

    • M+4: (containing two ⁸¹Br isotopes)

  • Isotopic Abundance: The relative intensity of the M:M+2:M+4 peaks will be approximately 1:2:1 , which is a definitive signature for a molecule containing two bromine atoms.[13] For C₉H₁₀Br₂, the cluster will be centered around m/z 276/278/280.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Reactivity and Synthetic Applications

The utility of this compound lies in the synthetic potential of its two C-Br bonds. These sites can be functionalized, often selectively, to build more elaborate molecular architectures.

  • Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, or acetylenic groups.[14]

  • Grignard and Lithiation Reactions: The C-Br bonds can be converted into organometallic reagents. Reaction with magnesium yields a Grignard reagent, while reaction with an organolithium reagent (e.g., n-butyllithium) at low temperature can generate an aryllithium species. These nucleophilic intermediates can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂). A notable example is the use of bromomesitylene to form a Grignard reagent, which is then carboxylated to produce mesitoic acid.[15]

  • Precursor for Advanced Materials: The structural rigidity and defined substitution pattern of the mesitylene core make it an attractive scaffold. For example, related brominated mesitylenes are used as starting materials for compounds that can be incorporated into high-performance polymers like polyamides and polyimides, valued for their thermal stability.[16]

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple halogenated hydrocarbon; it is a precisely functionalized building block that offers chemists reliable and predictable reactivity. Its synthesis from readily available mesitylene is straightforward, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The true value of this compound is realized in its application as a versatile intermediate, where its two bromine atoms serve as strategic anchor points for the construction of complex molecules destined for use in materials science, agrochemicals, and pharmaceutical development. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in advanced chemical research.

References

13C NMR analysis of 2,4-Dibromo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Analysis of 2,4-Dibromo-1,3,5-trimethylbenzene

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound (also known as 2,4-Dibromomesitylene). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. We will explore the theoretical underpinnings of substituent effects on aromatic systems, present a self-validating experimental protocol, and provide a detailed predictive analysis of the 13C NMR spectrum, grounded in authoritative references.

Introduction: The Analytical Challenge

This compound (C₉H₁₀Br₂) is a substituted aromatic compound derived from mesitylene.[1] Its utility as a synthetic intermediate and building block in various chemical applications necessitates unambiguous structural confirmation. 13C NMR spectroscopy is an indispensable tool for this purpose, offering direct insight into the carbon framework of the molecule.

The substitution pattern of this molecule presents a fascinating case study. Unlike the highly symmetric parent compound, 1,3,5-trimethylbenzene (mesitylene), which yields only three 13C NMR signals due to chemical equivalence, the introduction of two bromine atoms at the 2- and 4-positions breaks this symmetry entirely.[2][3] Consequently, each of the nine carbon atoms in the molecule becomes chemically non-equivalent, a crucial hypothesis that 13C NMR analysis can confirm. This guide will detail the process of predicting, acquiring, and interpreting the resulting nine-signal spectrum.

Caption: Structure of this compound with carbon numbering.

Theoretical Principles: Predicting the Spectrum

A robust interpretation of a 13C NMR spectrum begins with a solid theoretical prediction. The chemical shift (δ) of each carbon is determined by its local electronic environment, which is influenced by hybridization, steric effects, and the inductive and resonance effects of neighboring substituents.[4][5]

The Role of Molecular Asymmetry

Symmetry is a primary determinant of the number of signals in an NMR spectrum.[6][7] For this compound, the plane of symmetry present in the parent mesitylene molecule is eliminated. This lack of symmetry renders all six aromatic carbons (C1-C6) and all three methyl carbons (C7, C8, C9) chemically distinct. Therefore, a total of nine unique signals are predicted in the 13C NMR spectrum.

Substituent Effects on Aromatic Carbons

The chemical shifts of the aromatic carbons are modulated by the electron-donating methyl groups and the electron-withdrawing bromine atoms.

  • Methyl Groups (-CH₃): As electron-donating groups, methyl substituents typically cause shielding (an upfield shift to lower ppm values) at the ortho and para positions relative to an unsubstituted benzene ring (δ ≈ 128.5 ppm). The ipso-carbon (the carbon to which the substituent is attached) is shifted downfield.

  • Bromine Atoms (-Br): Halogens exhibit a more complex influence. They are electron-withdrawing through induction but can be weakly electron-donating through resonance. The dominant effect on 13C chemical shifts is the "heavy atom effect" and inductive withdrawal, which significantly deshields the ipso-carbon (shifting it downfield).[8] The effect on ortho, meta, and para carbons is more nuanced but generally leads to shifts that differ from a standard benzene ring.[9][10]

Quaternary Carbons

The spectrum will feature five quaternary carbons: C1, C2, C3, C4, and C5. In proton-decoupled 13C NMR spectra, quaternary carbons often exhibit signals of lower intensity.[4][11] This is due to a longer relaxation time (T1) and the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. This intensity difference can be a valuable tool for signal assignment.

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and appropriate instrument parameterization.[12] The following protocol is designed to ensure high-quality, reproducible data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve (0.6-0.7 mL CDCl3) weigh->dissolve vortex 3. Vortex/Sonicate (Ensure full dissolution) dissolve->vortex filter 4. Filter (Pipette with glass wool) vortex->filter transfer 5. Transfer to NMR Tube filter->transfer tms 6. Add TMS Standard transfer->tms insert 7. Insert into Spectrometer tms->insert lock 8. Lock on Deuterium Signal insert->lock shim 9. Shim for Homogeneity lock->shim acquire 10. Acquire Spectrum (Proton Decoupled) shim->acquire ft 11. Fourier Transform acquire->ft phase 12. Phase Correction ft->phase baseline 13. Baseline Correction phase->baseline reference 14. Reference to TMS (0 ppm) baseline->reference assign 15. Peak Picking & Assignment reference->assign

Caption: Standard workflow for 13C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Quantity: Weigh approximately 50-100 mg of this compound. A higher concentration is generally better for 13C NMR due to its low natural abundance, reducing acquisition time.[13][14]

    • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a small vial. Deuterated solvents are essential for the spectrometer's lock system.

    • Dissolution: Ensure the sample is completely dissolved. Gentle warming or sonication can be used if necessary.

    • Filtration: It is critical to remove any solid particles, as they disrupt the magnetic field homogeneity, leading to broadened spectral lines. Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[14]

    • Standard: Add a small amount (1-2 drops from a capillary) of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.0 ppm.[13]

  • Instrumental Parameters (for a 400-500 MHz Spectrometer):

    • Experiment: Standard proton-decoupled 1D 13C experiment.

    • Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm) to ensure all signals are captured.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay can help in accurately observing quaternary carbons, though it increases total experiment time.

    • Number of Scans: 512 to 2048 scans, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Identify and label all nine peaks.

Spectral Interpretation: Assignment of Signals

Based on the principles outlined in Section 2, we can predict the approximate chemical shift regions for the nine distinct carbon signals. The analysis combines data on substituent effects in benzenes with general knowledge of 13C chemical shifts.[4][15]

Carbon Number (from Fig. 1)Carbon TypeKey Substituent(s)Predicted Chemical Shift (δ, ppm)Rationale
C7, C8, C9 sp³ CH₃Attached to aromatic ring20 - 25Typical range for methyl groups on a benzene ring.[2] Slight variations are expected due to their different ortho and para relationships with the bromine atoms.
C6 sp² CHOrtho to -CH₃ and -Br128 - 135Aromatic CH carbon. Its chemical shift will be influenced by the adjacent electron-donating methyl group and electron-withdrawing bromo group.
C2, C4 sp² C-BrIpso-carbon to Bromine115 - 125Halogen-substituted carbons are shifted significantly. Bromine's heavy atom and inductive effects are the primary drivers of this shift.[8]
C1, C3, C5 sp² C-CH₃Ipso-carbon to Methyl135 - 145The attachment of alkyl groups deshields the ipso-carbon.[5] These three carbons will have distinct shifts due to their differing proximity to the two bromine atoms.

Note on Assignments:

  • The three methyl carbons (C7, C8, C9) will appear in the aliphatic region (~20-25 ppm).

  • The only protonated aromatic carbon, C6 , will likely appear in the typical aromatic CH region.

  • The two carbons directly bonded to bromine, C2 and C4 , will be distinct from other aromatic carbons.

  • The three carbons bonded to methyl groups, C1, C3, and C5 , will be the most deshielded (downfield) of the aromatic carbons.

  • The five quaternary carbons (C1, C2, C3, C4, C5) are expected to show signals with lower intensity compared to the protonated C6 and the methyl carbons.[4][11]

Conclusion

The is an excellent exercise in applying fundamental spectroscopic principles to an asymmetric molecule. The key takeaway is the prediction of nine distinct signals, a direct consequence of the broken symmetry from the parent mesitylene structure. By understanding the competing electronic effects of the methyl and bromo substituents, a chemist can confidently assign each peak in the experimental spectrum. The rigorous experimental protocol outlined herein serves as a foundation for acquiring high-fidelity data, ensuring that the resulting spectrum is a true and accurate representation of the molecule's unique carbon framework.

References

mass spectrometry of 2,4-Dibromo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2,4-Dibromo-1,3,5-trimethylbenzene

Foreword: Beyond the Spectrum

In the field of analytical chemistry, a mass spectrum is more than a mere plot of intensity versus mass-to-charge ratio; it is a molecular fingerprint, a story of stability and fragmentation written in the language of ions. This guide is designed for the discerning researcher and drug development professional who seeks not just to acquire data, but to understand it. We will delve into the mass spectrometric analysis of this compound (also known as 2,4-dibromomesitylene), a key building block in organic synthesis.[1] Our approach will be grounded in first principles, explaining the causality behind experimental choices and demonstrating how a well-designed protocol becomes a self-validating system for robust and reliable characterization.

The Foundational Signature: Understanding the Analyte and its Isotopic Fingerprint

This compound is an aromatic compound with the chemical formula C₉H₁₀Br₂ and a nominal molecular weight of approximately 278 g/mol .[2][3][4] Its utility in synthetic chemistry is significant, but its structure presents a distinct and powerful diagnostic feature in mass spectrometry: the presence of two bromine atoms.

To comprehend its mass spectrum, one must first appreciate the natural isotopic abundance of bromine. Unlike elements such as carbon (¹²C at ~99%) or hydrogen (¹H at >99%), bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (approximately 50.69% and 49.31%, respectively).[5] This near 1:1 ratio is the cornerstone of its mass spectrometric signature.[6][7]

  • A Single Bromine Atom: A molecule containing one bromine atom will exhibit two peaks of almost equal height in the molecular ion region, separated by 2 m/z units (the M⁺ peak and the M+2 peak).[8]

  • Two Bromine Atoms: For a molecule like this compound, this pattern is squared. The statistical probability of the different isotopic combinations results in a characteristic triplet in the molecular ion region:

    • M⁺ Peak: Contains two ⁷⁹Br isotopes.

    • M+2 Peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

    • M+4 Peak: Contains two ⁸¹Br isotopes.

The relative intensity of these M⁺, M+2, and M+4 peaks will be approximately 1:2:1 , an unmistakable indicator of a dibrominated species.[9]

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

The analysis of a semi-volatile, thermally stable compound like this compound is ideally suited for Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). The GC provides excellent separation from any impurities or starting materials, while EI provides reproducible fragmentation patterns for structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound crystalline solid.[10]

    • Dissolve the solid in 1 mL of a high-purity, volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of approximately 1-10 µg/mL. The optimal concentration should be determined to avoid detector saturation while ensuring a strong signal-to-noise ratio.

  • Instrument Configuration & Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Initiate the data acquisition using the parameters outlined in the tables below. The chosen parameters are designed to ensure efficient volatilization, good chromatographic separation, and classic, library-matchable fragmentation.

Data Presentation: Recommended GC-MS Parameters

Table 1: Gas Chromatography (GC) Conditions

Parameter Value Rationale
Injection Port Temp. 250 °C Ensures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas Helium Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow) Provides consistent retention times and optimal separation.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) A non-polar column ideal for separating aromatic compounds based on boiling point.
Oven Program Initial: 100 °C, hold 2 min Allows for solvent elution and focusing of the analyte band.
Ramp: 15 °C/min to 280 °C A moderate ramp ensures good separation from potential contaminants.

| | Final Hold: 280 °C for 5 min | Ensures elution of any less volatile compounds and cleans the column. |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Value Rationale
Ionization Mode Electron Ionization (EI) "Hard" ionization technique that produces repeatable and extensive fragmentation for structural elucidation.[11]
Electron Energy 70 eV The industry standard energy that creates reproducible fragmentation patterns found in spectral libraries like NIST.[12]
Mass Range 50 - 350 m/z Covers the expected molecular ion cluster and all significant fragment ions.
Ion Source Temp. 230 °C A standard source temperature that minimizes analyte condensation and thermal degradation.
Quadrupole Temp. 150 °C Ensures consistent ion transmission and mass filtering.

| Scan Speed | ~2-3 scans/sec | Provides sufficient data points across the eluting chromatographic peak for accurate spectral deconvolution. |

Visualization: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_ms Mass Spectrometry p1 Weigh 1 mg Analyte p2 Dissolve in 1 mL Dichloromethane p1->p2 p3 Dilute to 1-10 µg/mL p2->p3 a1 Inject 1 µL into GC p3->a1 Sample Introduction a2 Separation on Non-Polar Column a1->a2 a3 Elution into MS a2->a3 m1 Ionization (EI, 70 eV) a3->m1 Analyte Transfer m2 Mass Filtering (Quadrupole) m1->m2 m3 Detection m2->m3 data data m3->data Data Acquisition (Mass Spectrum)

Caption: Workflow for GC-EI-MS analysis of this compound.

Decoding the Spectrum: Fragmentation Analysis

Upon ionization, the this compound molecule forms an energetically unstable molecular ion (M⁺•) which then undergoes fragmentation.[13] The resulting mass spectrum is a composite of the molecular ion and its various fragment ions.

The Molecular Ion Cluster

As predicted, the most telling feature is the molecular ion cluster. The structure C₉H₁₀Br₂ results in peaks at m/z 276, 278, and 280 . The peak at m/z 278, containing one of each bromine isotope, is the most probable combination and is therefore the most abundant peak in the cluster, followed by the peaks at m/z 276 (two ⁷⁹Br) and 280 (two ⁸¹Br) in a classic 1:2:1 ratio . The NIST spectral database confirms the top peak is at m/z 278, suggesting the molecular ion is the base peak, indicative of a stable aromatic system.[3]

Primary Fragmentation Pathways

The fragmentation of the molecular ion is governed by the cleavage of the weakest bonds and the formation of the most stable products. For this molecule, two primary pathways dominate: loss of a methyl radical and loss of a bromine radical.

  • Loss of a Methyl Radical (-•CH₃): Benzylic cleavage is a highly favorable process in alkylbenzenes.[14] The loss of a methyl group (15 Da) from the molecular ion leads to a stable dibrominated cation.

    • [C₉H₁₀Br₂]⁺• → [C₈H₇Br₂]⁺ + •CH₃

    • This results in a prominent isotopic cluster at m/z 261, 263, and 265 , which will also exhibit the characteristic 1:2:1 intensity ratio.

  • Loss of a Bromine Radical (-•Br): The carbon-bromine bond is weaker than the C-C or C-H bonds of the aromatic system, making its cleavage a common fragmentation event.[8]

    • [C₉H₁₀Br₂]⁺• → [C₉H₁₀Br]⁺ + •Br

    • This fragmentation produces an ion cluster around m/z 197 and 199 . Because this fragment contains only one bromine atom, these peaks will appear in a 1:1 ratio .

Visualization: Fragmentation Pathway

G cluster_losses M [C₉H₁₀Br₂]⁺• m/z 276, 278, 280 (Ratio 1:2:1) Molecular Ion L1 - •CH₃ M->L1 L2 - •Br M->L2 F1 [C₈H₇Br₂]⁺ m/z 261, 263, 265 (Ratio 1:2:1) F2 [C₉H₁₀Br]⁺ m/z 197, 199 (Ratio 1:1) L1->F1 L2->F2

Caption: Primary fragmentation pathways of this compound under EI.

Data Presentation: Summary of Key Ions

Table 3: Interpretation of Major Peaks in the Mass Spectrum

m/z (Isotopologue Cluster) Proposed Formula Identity/Origin Isotopic Pattern
276, 278, 280 [C₉H₁₀Br₂]⁺• Molecular Ion (M⁺•) 1:2:1
261, 263, 265 [C₈H₇Br₂]⁺ [M - CH₃]⁺ 1:2:1
197, 199 [C₉H₁₀Br]⁺ [M - Br]⁺ 1:1
182, 184 [C₈H₇Br]⁺ [M - CH₃ - Br]⁺ 1:1
118 [C₉H₁₀]⁺ [M - 2Br]⁺ N/A

| 105 | [C₈H₉]⁺ | [M - 2Br - CH₃]⁺ or Tropylium-like ion | N/A |

Conclusion: A Self-Validating Analysis

The mass spectrometric analysis of this compound is a textbook example of how inherent molecular properties can be leveraged for confident structural confirmation. The protocol described herein is a self-validating system: the GC provides a pure analyte to the MS, and the resulting spectrum must exhibit the characteristic 1:2:1 isotopic cluster for the molecular ion and its dibrominated fragments. The presence of this signature, combined with logical fragmentation patterns such as the loss of methyl and bromine radicals, provides irrefutable evidence for the compound's identity. This guide equips the modern scientist with the foundational knowledge and practical methodology to move beyond simple data collection to a state of true analytical understanding.

References

Introduction: The Role of FT-IR in Characterizing Complex Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 2,4-Dibromomesitylene

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4-Dibromomesitylene (1,3-dibromo-2,4,6-trimethylbenzene). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple peak list to offer a foundational understanding of the vibrational spectroscopy of this polysubstituted aromatic compound. We will explore the theoretical underpinnings of its spectral features, present a robust experimental protocol for data acquisition, provide a detailed interpretation of expected absorption bands, and explain the causal relationships between molecular structure and vibrational modes.

2,4-Dibromomesitylene is a substituted aromatic hydrocarbon, often utilized as a building block or intermediate in the synthesis of more complex molecular architectures, including ligands for organometallic chemistry and precursors for active pharmaceutical ingredients (APIs). In any synthetic workflow, unambiguous structural confirmation of such intermediates is critical to ensure the integrity of the final product.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides a unique "fingerprint," allowing for the verification of functional groups and substitution patterns. This guide explains how to leverage FT-IR spectroscopy to confidently identify 2,4-Dibromomesitylene and distinguish it from related isomers or precursors.

Theoretical Framework: Vibrational Modes in a Pentasubstituted Benzene Ring

An FT-IR spectrum arises from the absorption of infrared radiation at frequencies that match the natural vibrational frequencies of the bonds within a molecule. For a non-linear molecule like 2,4-Dibromomesitylene, which contains 18 atoms (C9H10Br2), the theoretical number of fundamental vibrational modes is 3N-6, where N is the number of atoms.[1][2] This results in 3(18) - 6 = 48 possible fundamental vibrations.

These vibrations are categorized primarily as stretching (changes in bond length) and bending (changes in bond angle).[1] The energy (and thus wavenumber, cm⁻¹) of these vibrations is determined by the mass of the bonded atoms and the strength of the bond between them. In the context of 2,4-Dibromomesitylene, the key to spectral interpretation lies in identifying the characteristic vibrations of its specific structural components:

  • Aromatic C-H Bond: The single, isolated aromatic proton.

  • Aliphatic C-H Bonds: The three methyl (CH₃) groups.

  • Aromatic Ring (C=C Bonds): The core benzene ring structure.

  • Carbon-Bromine (C-Br) Bonds: The heavy halogen substituents.

  • Carbon-Carbon (C-C) Bonds: Both within the ring and connecting the methyl groups.

The substitution pattern—a 1,2,3,4,5-pentasubstituted ring—is the most critical factor influencing the spectrum, particularly in the lower frequency "fingerprint" region.

Molecular Structure and Key Vibrational Hotspots

The structure of 2,4-Dibromomesitylene dictates its FT-IR spectrum. The diagram below illustrates the molecule and highlights the bonds responsible for the most diagnostically significant absorption bands.

Figure 1: Molecular structure of 2,4-Dibromomesitylene with key bonds highlighted.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality FT-IR spectrum of 2,4-Dibromomesitylene, a solid at room temperature, using the Attenuated Total Reflectance (ATR) technique. ATR is chosen for its minimal sample preparation, reproducibility, and ease of use, making it ideal for routine analysis in a research or development setting.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR crystal accessory.

Methodology:

  • System Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications. This minimizes thermal drift.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper). This step is crucial to prevent cross-contamination.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

    • Causality: The background is subtracted from the sample spectrum to produce a pure spectrum of the analyte. A fresh background should be taken every 15-30 minutes to account for changes in the ambient environment.

    • Parameters: Co-add 32 scans at a resolution of 4 cm⁻¹. This provides an excellent signal-to-noise ratio for a high-purity sample.

  • Sample Application:

    • Place a small amount (1-5 mg) of solid 2,4-Dibromomesitylene powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal. Inconsistent pressure is a common source of poor reproducibility.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the stored background.

  • Post-Acquisition Cleanup:

    • Retract the press, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

Spectral Analysis and Peak Assignment

The FT-IR spectrum of 2,4-Dibromomesitylene can be logically dissected into several key regions. The table below summarizes the expected absorption bands, their origins, and their diagnostic significance.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Authoritative Grounding
3050 - 3010WeakAromatic C-H StretchThe stretching of the C-H bond on the aromatic ring occurs at a higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbon atom.[3][4] Its weakness is expected as there is only one such bond in the molecule.
2980 - 2850Medium-StrongAliphatic C-H StretchThese bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the three methyl (CH₃) groups.[5][6][7] Multiple peaks are expected in this region.
2000 - 1650Weak (Pattern)Aromatic Overtones & Combination BandsThese weak, but often sharp, "benzene fingers" are characteristic of the ring's substitution pattern.[8] Their specific pattern can help confirm the 1,2,3,4,5-penta-substitution.
1610 - 1580MediumAromatic C=C Ring StretchThese absorptions are due to the stretching and contraction of the carbon-carbon double bonds within the benzene ring.[3][4] Often, a pair of bands is observed in this region for substituted aromatics.
1480 - 1440Medium-StrongAsymmetric CH₃ BendingThis band corresponds to the scissoring or asymmetric bending motion of the hydrogen atoms in the methyl groups.[6]
~1380MediumSymmetric CH₃ Bending ("Umbrella" mode)This absorption is characteristic of the symmetric bending vibration of a methyl group attached to the aromatic ring.
900 - 860StrongAromatic C-H Out-of-Plane (OOP) BendThis is a highly diagnostic peak. The presence of a single, isolated aromatic hydrogen atom on a heavily substituted ring gives rise to a strong absorption in this region.[4] The absence of bands in other OOP regions (e.g., 770-730 cm⁻¹ for ortho-disubstitution) is equally informative.
< 700Medium-StrongC-Br StretchThe carbon-bromine bond is weak and involves a heavy atom (Br), causing its stretching vibration to occur at a very low frequency.[9][10] One or two bands may be observed in this region, confirming the presence of the bromine substituents.

Conclusion

The FT-IR spectrum of 2,4-Dibromomesitylene is a powerful tool for its structural verification. The key diagnostic features are a combination of high-frequency C-H stretches (both aromatic and aliphatic), characteristic aromatic ring stretching vibrations, and, most importantly, low-frequency bands confirming the substitution pattern and the presence of bromine. Specifically, the strong, isolated C-H out-of-plane bending band between 900-860 cm⁻¹ and the C-Br stretching bands below 700 cm⁻¹ provide definitive evidence for the 2,4-dibromo-1,3,5-trimethyl substitution pattern. By following the robust experimental protocol and utilizing the detailed peak assignments provided, researchers can confidently use FT-IR spectroscopy as a primary method for quality control and structural elucidation in their synthetic endeavors.

References

The Solubility Profile of 2,4-Dibromo-1,3,5-trimethylbenzene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Versatile Building Block

In the realm of synthetic organic chemistry and drug development, a profound understanding of a compound's physical properties is not merely academic; it is the bedrock upon which successful experimental design and process optimization are built. Among these properties, solubility stands as a critical parameter, dictating everything from reaction kinetics to purification strategies and even the bioavailability of a potential therapeutic agent. This guide is dedicated to a comprehensive exploration of the solubility of 2,4-Dibromo-1,3,5-trimethylbenzene (also known as 2,4-dibromomesitylene), a key intermediate and building block in the synthesis of a wide array of complex organic molecules.

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to provide a deeper, more intuitive understanding of the factors governing the dissolution of this particular brominated aromatic compound. We will delve into the theoretical principles that underpin its solubility, offer a qualitative assessment of its behavior in a range of common organic solvents, and provide detailed, field-tested protocols for the experimental determination of its solubility. This guide is crafted for the hands-on researcher, the inquisitive scientist, and the drug development professional who requires not just the 'what' but the 'why' and the 'how' of solubility science.

Unveiling the Molecule: An Introduction to this compound

This compound is a crystalline solid at room temperature with the chemical formula C₉H₁₀Br₂ and a molecular weight of approximately 277.98 g/mol .[1] Its structure, featuring a benzene ring substituted with three methyl groups and two bromine atoms, renders it a valuable precursor in organic synthesis. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, making it a versatile component in the construction of more intricate molecular architectures.[2]

A thorough understanding of its solubility is paramount for its effective utilization. Whether it is being used in a reaction, being purified through crystallization, or being formulated for a specific application, its ability to dissolve in a given solvent system is a key determinant of success.

The Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility. This principle is rooted in the intermolecular forces at play between the solute (this compound) and the solvent. The dissolution process involves the disruption of intermolecular forces within the pure solute and the pure solvent, followed by the formation of new intermolecular forces between the solute and solvent molecules.

For this compound, the key intermolecular forces to consider are:

  • Van der Waals Forces (London Dispersion Forces): As a relatively large molecule with a significant number of electrons, London dispersion forces are the predominant intermolecular interactions. These forces increase with molecular size and surface area.

  • Dipole-Dipole Interactions: The carbon-bromine bonds introduce a degree of polarity to the molecule, resulting in a small net dipole moment. This allows for weak dipole-dipole interactions.

The solubility of this compound in a particular organic solvent will be favorable if the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.

The following diagram illustrates the key thermodynamic considerations in the dissolution process:

G cluster_0 Initial State cluster_1 Intermediate State cluster_2 Final State Solute (Solid) Solute (Solid) Separated Solute Molecules Separated Solute Molecules Solute (Solid)->Separated Solute Molecules ΔH_lattice (endothermic) Solvent (Liquid) Solvent (Liquid) Separated Solvent Molecules Separated Solvent Molecules Solvent (Liquid)->Separated Solvent Molecules ΔH_solvent-solvent (endothermic) Solution Solution Separated Solute Molecules->Solution ΔH_solvation (exothermic) Separated Solvent Molecules->Solution

Caption: Thermodynamic cycle of dissolution.

Qualitative Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aliphatic Hexane, Heptane, CyclohexaneHigh The non-polar nature of these solvents aligns well with the predominantly non-polar character of the dibromomesitylene molecule. Dissolution is driven by favorable van der Waals interactions.
Non-polar Aromatic Toluene, Benzene, XyleneHigh Similar to aliphatic solvents, but with the added potential for π-stacking interactions between the aromatic rings of the solute and solvent, further enhancing solubility.
Chlorinated Solvents Dichloromethane, Chloroform, Carbon TetrachlorideHigh These solvents are relatively non-polar to weakly polar and are excellent at dissolving a wide range of organic compounds, including halogenated aromatics.[3]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to High The ether oxygen introduces some polarity, but the overall character of these solvents is still largely non-polar, making them good solvents for 2,4-dibromomesitylene.
Esters Ethyl acetateModerate Ethyl acetate has a moderate polarity. While it can dissolve the compound, the polarity mismatch may be slightly greater than with non-polar solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to Low These are polar aprotic solvents. The significant dipole moment of the ketone carbonyl group makes them less ideal for dissolving a largely non-polar solute.
Alcohols Methanol, Ethanol, IsopropanolLow The high polarity and hydrogen-bonding nature of alcohols make them poor solvents for non-polar compounds like 2,4-dibromomesitylene. The energy required to disrupt the hydrogen-bonding network of the alcohol is not sufficiently compensated by the formation of new solute-solvent interactions.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low The very high polarity of these solvents makes them unsuitable for dissolving non-polar aromatic compounds.
Water Insoluble As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the non-polar, hydrophobic 2,4-dibromomesitylene molecule.

Experimental Determination of Solubility: Protocols and Best Practices

To obtain precise, quantitative solubility data, experimental determination is essential. The choice of method depends on the required accuracy, the amount of sample available, and the available instrumentation.

Gravimetric Method (Isothermal Equilibrium)

This classical and reliable method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.

Experimental Workflow:

G A 1. Prepare a supersaturated solution of 2,4-dibromomesitylene in the chosen solvent. B 2. Equilibrate the solution at a constant temperature with continuous stirring for an extended period (e.g., 24-48 hours). A->B C 3. Allow the excess solid to settle. B->C D 4. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature changes. C->D E 5. Transfer the supernatant to a pre-weighed container. D->E F 6. Evaporate the solvent under reduced pressure or in a fume hood. E->F G 7. Dry the remaining solid to a constant weight. F->G H 8. Calculate the solubility (e.g., in g/100 mL or mol/L). G->H

Caption: Gravimetric solubility determination workflow.

Step-by-Step Protocol:

  • Preparation: Add an excess of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Place the sealed container in a constant temperature bath (e.g., a shaker bath) and agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). This step is critical for obtaining accurate results.

  • Sampling: Once equilibrated, cease agitation and allow the excess solid to settle. Carefully withdraw a known aliquot of the clear supernatant using a volumetric pipette. To prevent precipitation or further dissolution, ensure the pipette is at the same temperature as the solution.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a round-bottom flask or an aluminum pan).

  • Drying and Weighing: Carefully remove the solvent using a rotary evaporator or by gentle heating in a fume hood. Dry the residue in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Self-Validating System:

  • Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 36, and 48 hours). The solubility values should plateau.

  • Temperature Control: Precise temperature control is crucial as solubility is highly temperature-dependent. Use a calibrated thermometer and a reliable constant temperature bath.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods are invaluable. These methods often rely on spectroscopic or light-scattering techniques.

Example: Miniaturized Shake-Flask Method with HPLC-UV Analysis

This method is a miniaturized version of the gravimetric method, suitable for smaller sample quantities and higher throughput.

Experimental Workflow:

G A 1. Dispense a known amount of solid 2,4-dibromomesitylene into multiple wells of a microplate. B 2. Add a known volume of different organic solvents to each well. A->B C 3. Seal the microplate and shake at a constant temperature to achieve equilibrium. B->C D 4. Centrifuge the plate to pellet the excess solid. C->D E 5. Transfer a known volume of the supernatant to a new plate. D->E F 6. Dilute the samples with a suitable mobile phase. E->F G 7. Analyze the concentration of the dissolved compound by HPLC-UV. F->G H 8. Calculate solubility based on a pre-established calibration curve. G->H

Caption: HTS solubility workflow with HPLC-UV.

Step-by-Step Protocol:

  • Sample Preparation: Dispense a precise amount of solid this compound into the wells of a 96-well microplate.

  • Solvent Addition: Add a known volume of the test solvents to the respective wells.

  • Equilibration: Seal the plate and place it on a plate shaker in a temperature-controlled incubator for an appropriate time.

  • Separation: Centrifuge the plate to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully transfer a known aliquot of the supernatant to a new microplate and dilute with a suitable solvent (often the mobile phase for HPLC analysis).

  • Analysis: Analyze the diluted samples using a calibrated HPLC-UV system. The concentration is determined by comparing the peak area to a standard curve.

  • Calculation: The solubility is calculated by back-calculating from the dilution factor.

Trustworthiness of the Protocol:

  • Calibration Curve: A robust calibration curve with a high correlation coefficient (R² > 0.99) is essential for accurate quantification.

  • Control Wells: Include control wells with known concentrations to validate the analytical method.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Practical Guide for the Informed Researcher

This technical guide has provided a multifaceted view of the solubility of this compound. While quantitative data remains a target for future experimental investigation, a strong foundational understanding of its solubility behavior can be gleaned from theoretical principles and qualitative assessments. The detailed experimental protocols provided herein offer a clear path for researchers to determine precise solubility data tailored to their specific needs. By integrating theoretical knowledge with practical experimental design, scientists and developers can confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Electrophilic Bromination of Mesitylene: Synthesis of the 2,4-Dibromo Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Electrophilic aromatic substitution (EAS) represents a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1][2] Mesitylene (1,3,5-trimethylbenzene), with its highly activated aromatic system due to the presence of three electron-donating methyl groups, presents a unique substrate for studying the nuances of EAS reactions. This guide provides a comprehensive technical overview of the electrophilic bromination of mesitylene, with a specific focus on the controlled synthesis of the 2,4-dibromo derivative. We will delve into the mechanistic underpinnings of the reaction, explore the principles of regioselectivity, and provide a detailed, field-proven experimental protocol suitable for researchers and drug development professionals.

The high electron density of the mesitylene ring makes it exceptionally reactive towards electrophiles. The three methyl groups not only activate the ring but also direct incoming electrophiles to the ortho and para positions. This inherent reactivity allows for bromination to occur readily, often without the need for a strong Lewis acid catalyst that is typically required for less activated aromatic compounds like benzene.[3] However, this high reactivity also poses a challenge: controlling the extent of bromination to selectively obtain the desired dibromo derivative over mono- or tri-substituted products.

This guide will elucidate the factors that govern the regioselective formation of 2,4-dibromomesitylene, providing a robust framework for its efficient synthesis and purification.

Mechanistic Insights and Regioselectivity

The electrophilic bromination of an aromatic compound follows a well-established two-step mechanism:

  • Generation of the Electrophile and Formation of the Sigma Complex: The reaction is initiated by the attack of the π-electron system of the aromatic ring on the bromine molecule (Br₂), which acts as the electrophile.[1][4] In many cases, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is employed to polarize the Br-Br bond, creating a more potent electrophile (Br⁺).[1][2][5][6] However, due to the highly activated nature of mesitylene, this reaction can often proceed without a catalyst. The initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][4]

  • Deprotonation and Restoration of Aromaticity: In the second, fast step, a weak base (which can be the counter-ion from the catalyst, such as FeBr₄⁻, or another molecule in the reaction mixture) abstracts a proton from the sp³-hybridized carbon of the sigma complex.[1] This restores the aromatic π-system and yields the brominated product.

Regioselectivity in the Dibromination of Mesitylene

The directing effects of the three methyl groups on the mesitylene ring are paramount in determining the position of substitution. Methyl groups are ortho, para-directing activators. In mesitylene, the 2, 4, and 6 positions are all ortho or para to the methyl groups and are therefore highly activated and sterically accessible.

  • First Bromination: The first bromine atom will add to any of the equivalent 2, 4, or 6 positions to form 2-bromomesitylene.

  • Second Bromination: The introduction of the first bromine atom, an ortho, para-directing deactivator, influences the position of the second substitution. The remaining two unsubstituted positions (4 and 6, relative to the initial methyl groups) are still activated by the methyl groups. The bromine atom at the 2-position will direct the incoming electrophile to its para position (the 4-position of the original mesitylene ring). The methyl groups at the 1 and 3 positions will direct to the 4-position as well. Therefore, the second bromination overwhelmingly occurs at the 4-position, leading to the formation of 2,4-dibromomesitylene. Further substitution to form 2,4,6-tribromomesitylene is also possible, and controlling the stoichiometry of bromine is crucial to favor the formation of the dibromo product.

The logical progression of the reaction is visualized in the following workflow diagram:

Electrophilic_Bromination_of_Mesitylene cluster_start Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Step1 Step 1: First Electrophilic Attack (Formation of Sigma Complex) Mesitylene->Step1 Bromine Bromine (Br2) Bromine->Step1 Step2 Step 2: Second Electrophilic Attack (Regioselective) Bromine->Step2 Product1 2-Bromomesitylene Step1->Product1 Product1->Step2 Product2 2,4-Dibromomesitylene Step2->Product2 Quenching Quenching (e.g., with Na2S2O3) Product2->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Final_Product Pure 2,4-Dibromomesitylene Purification->Final_Product

Caption: Workflow for the synthesis of 2,4-dibromomesitylene.

Experimental Protocol

This protocol details a reliable method for the synthesis of 2,4-dibromomesitylene.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
MesityleneC₉H₁₂120.1912.0 g (0.1 mol)Reagent grade, freshly distilled if necessary.
BromineBr₂159.8132.0 g (0.2 mol)Handle in a fume hood with appropriate personal protective equipment.
Carbon Tetrachloride (CCl₄)CCl₄153.82100 mLSolvent. Alternative solvents like dichloromethane can be used.
Sodium ThiosulfateNa₂S₂O₃158.11As neededFor quenching excess bromine.
Sodium BicarbonateNaHCO₃84.01As neededFor neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.
EthanolC₂H₅OH46.07As neededFor recrystallization.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 12.0 g (0.1 mol) of mesitylene in 50 mL of carbon tetrachloride. Cool the flask in an ice-water bath.

  • Addition of Bromine: Prepare a solution of 32.0 g (0.2 mol) of bromine in 50 mL of carbon tetrachloride and place it in the dropping funnel. Add the bromine solution dropwise to the stirred mesitylene solution over a period of approximately 1 hour. Maintain the reaction temperature below 10°C during the addition. The reaction is exothermic, and hydrogen bromide gas will be evolved. The HBr gas should be vented through a tube to a gas trap containing a solution of sodium hydroxide.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours. The color of the solution should fade from reddish-brown to a pale yellow.

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Wash the organic layer sequentially with:

      • 100 mL of water.

      • 50 mL of a saturated sodium thiosulfate solution to remove any unreacted bromine.

      • 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

      • 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product, a yellowish oil or solid, is then purified by recrystallization from ethanol.

    • Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Yield and Characterization

The expected yield of 2,4-dibromomesitylene is typically in the range of 75-85%. The purity of the final product can be confirmed by its melting point, which is reported to be 61-63 °C.[7][8] Further characterization can be performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanistic Diagram

The electrophilic attack and subsequent formation of 2,4-dibromomesitylene can be visualized through the following mechanistic diagram:

reaction_mechanism cluster_step1 First Bromination cluster_step2 Second Bromination Mesitylene Sigma_Complex_1 Sigma Complex 1 Mesitylene->Sigma_Complex_1 Attack on Br2 Br2_1 Br-Br Br2_1->Sigma_Complex_1 2-Bromomesitylene Sigma_Complex_1->2-Bromomesitylene -H+ Sigma_Complex_2 Sigma Complex 2 2-Bromomesitylene->Sigma_Complex_2 Attack on Br2 Br2_2 Br-Br Br2_2->Sigma_Complex_2 2,4-Dibromomesitylene Sigma_Complex_2->2,4-Dibromomesitylene -H+

Caption: Mechanism of dibromination of mesitylene.

Conclusion

The electrophilic bromination of mesitylene to yield the 2,4-dibromo derivative is a classic example of electrophilic aromatic substitution that highlights the principles of activation, deactivation, and regioselectivity. The high reactivity of the mesitylene ring necessitates careful control of reaction conditions, particularly stoichiometry and temperature, to achieve the desired product selectively. The protocol provided in this guide offers a robust and reproducible method for the synthesis of 2,4-dibromomesitylene, a valuable building block in organic synthesis. A thorough understanding of the underlying mechanistic principles is crucial for optimizing this transformation and for its application in the synthesis of more complex molecules in research and drug development.

References

Methodological & Application

Introduction: The Strategic Advantage of 2,4-Dibromo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 2,4-Dibromo-1,3,5-trimethylbenzene in Modern Organic Synthesis

This compound, also known as 2,4-Dibromomesitylene, is a polysubstituted aromatic compound whose utility in organic synthesis is derived from its unique structural features. The benzene ring is adorned with three methyl groups, providing steric bulk, and two bromine atoms positioned at electronically distinct sites. This arrangement of reactive handles allows for selective and sequential functionalization, making it a valuable building block for constructing complex molecular architectures.[1] Halogenated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, with the carbon-bromine bond being particularly suited for a variety of transformations, most notably metal-catalyzed cross-coupling reactions.[1]

The non-equivalence of the two bromine atoms is key to its strategic use. The bromine at the C4 position is para to one methyl group and ortho to two others, while the bromine at the C2 position is situated between two methyl groups. This distinct steric and electronic environment can be exploited to achieve regioselective reactions, enabling chemists to build out molecular complexity in a controlled, stepwise manner. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its use in cornerstone organic transformations.

PropertyValueSource
IUPAC Name This compound[2][3]
Synonyms 2,4-Dibromomesitylene[2][3]
CAS Number 6942-99-0[2][3]
Molecular Formula C₉H₁₀Br₂[2][3]
Molecular Weight 277.98 g/mol [2][3]
Appearance White to off-white crystalline powder
Melting Point 61.0 to 65.0 °C

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, typically between an organoboron species and an organic halide.[4] this compound serves as an excellent substrate for these reactions, allowing for the introduction of new aryl, heteroaryl, or vinyl groups. The reaction generally proceeds with high yields and tolerates a wide variety of functional groups.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling provides a clear basis for the experimental choices.[6] It involves three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the dibromomesitylene. This is often the rate-determining step. The electronic properties of the aryl halide influence this step; electron-withdrawing groups can facilitate it.[7]

  • Transmetalation: The organic group from the activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

The choice of ligand, base, and solvent is critical for stabilizing the palladium catalyst, activating the boronic acid, and ensuring efficient turnover.[8] For sterically hindered substrates like 2,4-dibromomesitylene, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2) caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Fig. 1: Suzuki-Miyaura Catalytic Cycle
Protocol: Regioselective Mono-Arylation

This protocol details the selective coupling at the less sterically hindered C4 position, which is generally more reactive in palladium-catalyzed reactions.

Materials & Equipment:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous, degassed toluene and water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen) line

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (278 mg, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).[7]

  • Reagent Addition: Add finely ground K₃PO₄ (637 mg, 3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add degassed toluene (5 mL) followed by degassed water (1 mL) via syringe. Degassing is crucial to prevent oxidation of the Pd(0) species and homocoupling of the boronic acid.[7]

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that facilitates catalysis with sterically demanding substrates.
Base K₃PO₄A strong base required to activate the boronic acid for efficient transmetalation.[9]
Solvent Toluene/Water (5:1)Biphasic system common for Suzuki couplings, where water aids in dissolving the base.
Temperature 100 °CProvides sufficient thermal energy to overcome activation barriers, especially the oxidative addition step.

Application II: Ullmann Homocoupling for Polyphenylene Precursors

The Ullmann reaction is a classic copper-catalyzed method for forming aryl-aryl bonds, typically by coupling two aryl halide molecules.[10] While modern palladium catalysis has often superseded it, the Ullmann coupling remains highly relevant for synthesizing symmetrical biaryls, especially on a large scale or for specific substrates where palladium is ineffective.[11] For this compound, Ullmann homocoupling can generate a symmetrical tetrabromo-quaterphenyl intermediate, a key building block for constructing larger, well-defined polyphenylene structures used in materials science.[12]

Mechanistic Rationale

The traditional Ullmann reaction mechanism is thought to involve the formation of an organocopper intermediate.[10][13]

  • Formation of Organocopper Species: The aryl halide reacts with the copper(0) surface or copper(I) species to form an organocopper compound (Ar-Cu).

  • Coupling Step: Two molecules of the organocopper intermediate, or one molecule of Ar-Cu and one of Ar-Br, react to form the biaryl product (Ar-Ar) and copper bromide.

The reaction requires high temperatures (often >200 °C) and an activated form of copper, such as copper bronze, to proceed efficiently.[14] The high temperature is necessary to drive the reaction, which has a significant activation energy.

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide and Activated Copper in a high-boiling solvent B Inert Atmosphere (N2 or Ar) C Heat to High Temperature (e.g., 200-250 °C) A->C D Maintain vigorous stirring for 24-48 hours C->D E Cool and filter to remove copper salts D->E F Solvent Extraction and Washing E->F G Column Chromatography or Recrystallization F->G caption Fig. 2: General Ullmann Coupling Workflow

Fig. 2: General Ullmann Coupling Workflow
Protocol: Synthesis of a Symmetrical Biaryl

Materials & Equipment:

  • This compound

  • Activated Copper bronze

  • High-boiling solvent (e.g., N,N-Dimethylformamide (DMF) or Sand)

  • High-temperature reaction vessel with reflux condenser and mechanical stirrer

  • Inert atmosphere (Argon or Nitrogen) line

  • Standard equipment for work-up and purification

Procedure:

  • Copper Activation (Optional but Recommended): Stir commercial copper bronze powder in a solution of iodine in acetone, followed by washing with an acetone/HCl mixture and then acetone and ether to dry. This removes the passivating oxide layer.[14]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser under an inert atmosphere, add this compound (5.56 g, 20.0 mmol).

  • Reagent Addition: Add activated copper bronze (2.54 g, 40.0 mmol, 2.0 equiv).

  • Reaction Execution: Heat the mixture. If using a solvent like DMF, heat to reflux. Alternatively, the reaction can be run neat in a sand bath at ~230 °C.[14] Stir vigorously for 24-48 hours. The reaction mixture will become a thick, dark slurry.

  • Work-up: Cool the reaction mixture to room temperature. Add toluene (50 mL) and stir for 30 minutes.

  • Filtration: Filter the hot mixture through a pad of Celite to remove copper and copper salts. Wash the filter cake thoroughly with hot toluene.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/toluene) or by column chromatography to yield the symmetrical biaryl product.

Application III: Building Block for Advanced Materials

The ability to perform sequential, regioselective cross-coupling reactions on this compound makes it an ideal monomer or branching unit for the synthesis of advanced organic materials, such as porous polyphenylenes or dendrimers.[12][15] These materials are of interest for applications in gas storage, separation, and catalysis.

The general strategy involves a two-step process:

  • First Coupling: A regioselective mono-coupling reaction (e.g., Suzuki) is performed at the more reactive C4 position.

  • Second Coupling: The remaining bromine at the sterically hindered C2 position is then coupled under more forcing conditions or with a different coupling partner.

This stepwise approach allows for the precise construction of complex, three-dimensional structures.

Sequential_Functionalization Start This compound Intermediate 4-Aryl-2-bromo-1,3,5-trimethylbenzene Start->Intermediate Step 1: Suzuki Coupling (Pd(OAc)2/SPhos, K3PO4) [Coupling at C4] Final 2,4-Di(hetero)aryl-1,3,5-trimethylbenzene Intermediate->Final Step 2: Suzuki or Stille Coupling (Forcing Conditions) [Coupling at C2] caption Fig. 3: Stepwise Synthesis Pathway

Fig. 3: Stepwise Synthesis Pathway

By using a di-boronic acid in the first step, polymerization can be achieved, leading to porous polyphenylene networks with high thermal stability and surface area.[15] The rigid, contorted structures derived from the mesitylene core prevent efficient packing, leading to intrinsic microporosity.

Conclusion

This compound is a highly versatile and strategic building block in organic synthesis. Its differentially reactive C-Br bonds, combined with the steric influence of the flanking methyl groups, provide chemists with a powerful tool for controlled molecular construction. From the precise synthesis of complex small molecules via regioselective Suzuki couplings to the formation of symmetrical biaryl precursors for advanced materials via Ullmann reactions, its applications are both broad and significant. The protocols and mechanistic insights provided herein serve as a guide for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable compound.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2,4-Dibromo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1]

2,4-Dibromo-1,3,5-trimethylbenzene (also known as 2,4-dibromomesitylene) is a particularly valuable building block. Its sterically hindered nature and two distinct bromine atoms—one flanked by two methyl groups (C2) and the other by one (C4)—offer the potential for sequential and regioselective functionalization. This allows for the controlled, stepwise synthesis of unsymmetrical, multi-substituted biaryl compounds, which are of high interest in drug discovery and materials science for fine-tuning molecular properties.[3] This guide provides a detailed exploration of the Suzuki cross-coupling reaction with this substrate, offering field-proven insights and step-by-step protocols for achieving both selective mono-arylation and complete di-arylation.

Mechanism and Key Considerations: A Deeper Look into the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][5] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[4][5]

The Critical Role of the Base

The base plays a multifaceted role in the catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step.[6][7] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[6]

Catalyst and Ligand Selection: The Key to Success

The choice of palladium source and ligand is crucial for a successful Suzuki coupling.[8][9] While Pd(PPh₃)₄ can be used directly, in situ catalyst generation from a palladium precursor like Pd(OAc)₂ and a phosphine ligand is common.[9] For sterically hindered substrates like 2,4-dibromomesitylene, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), are often necessary to promote efficient oxidative addition and reductive elimination.[10][11]

Solvent Systems: More Than Just a Medium

A variety of solvents can be employed for Suzuki couplings, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF). Often, a co-solvent of water is added to dissolve the inorganic base and facilitate the reaction. The choice of solvent can influence the solubility of the reactants and the overall reaction kinetics.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)₂ + Base PdII_ArAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Product Arylated Product (Ar-Ar') ArX This compound (Ar-X) ArB Arylboronic Acid (Ar'-B(OR)₂) caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocols

Note: These protocols are designed as a starting point and may require optimization based on the specific arylboronic acid used. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Selective Mono-Arylation of this compound

This protocol aims to selectively substitute the less sterically hindered bromine at the 4-position.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

Protocol 2: Di-Arylation of this compound

This protocol is optimized for the synthesis of the di-substituted product.

Materials and Reagents:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (6 mL) and degassed water (2 mL) via syringe.

  • Stir the mixture at 100 °C for 24 hours.

  • Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to obtain the di-arylated product.

Data Presentation: A Survey of Reaction Conditions for Dihaloarenes

The following table summarizes various conditions reported for the Suzuki coupling of analogous dihaloarenes, providing a comparative overview of catalysts, bases, and solvents that can inform the optimization of reactions with 2,4-dibromomesitylene.

EntryDihaloareneBoronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Product(s)Yield (%)
12,6-DibromopyridinePhenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016Mono-arylated~70-80
22,6-DibromopyridinePhenylboronic Acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O10024Di-arylated>90
31,4-DibromobenzenePhenylboronic Acid (1.2)Pd(OAc)₂ (2)PPh₃ (4)NaOH (2.0)Toluene/H₂O1002Di-arylated>95
42,4-DichloropyrimidinePhenylboronic Acid (1.0)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane10024Mono-arylated (C4)71

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Optimization and Troubleshooting Workflow

Achieving high yields and selectivity in Suzuki cross-coupling reactions, especially with challenging substrates, often requires careful optimization. The following workflow provides a systematic approach to troubleshooting common issues.

Optimization_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Substrates, Solvent, Base) Start->Check_Reagents Optimize_Base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Reagents->Optimize_Base Reagents OK Optimize_Catalyst Change Catalyst/Ligand (e.g., Buchwald ligands for hindered substrates) Optimize_Base->Optimize_Catalyst Optimize_Solvent Vary Solvent System (Dioxane, Toluene, DMF, with/without H₂O) Optimize_Catalyst->Optimize_Solvent Optimize_Temp Adjust Temperature (Increase if reaction is slow) Optimize_Solvent->Optimize_Temp Success Successful Reaction Optimize_Temp->Success

Caption: A workflow for optimizing Suzuki cross-coupling reactions.

Results and Discussion

The protocols provided are based on established methodologies for Suzuki couplings with dihaloarenes. For the selective mono-arylation of this compound, the reaction is expected to occur preferentially at the 4-position due to reduced steric hindrance compared to the 2-position, which is flanked by two methyl groups. The use of a slight excess of the boronic acid and a catalyst system known for its activity with sterically demanding substrates (Pd(OAc)₂/SPhos) is designed to favor this outcome.

For the di-arylation, a larger excess of the boronic acid and a robust catalyst like Pd(PPh₃)₄ are employed to drive the reaction to completion, substituting both bromine atoms. The choice of a stronger base and longer reaction times also facilitates the coupling at the more sterically hindered 2-position.

It is important to note that side reactions such as homocoupling of the boronic acid and protodeborylation can occur. Careful control of the reaction conditions, particularly the exclusion of oxygen and the choice of an appropriate base, can minimize these undesired pathways.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of this compound, enabling the synthesis of a diverse range of sterically hindered and unsymmetrical biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and control the regioselectivity of the reaction to access either mono- or di-arylated products. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.

References

Application Note & Protocol: Formation of 2-Bromo-5-(bromomethyl)mesitylene Magnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Synthesis of a Sterically Hindered Grignard Reagent from 2,4-Dibromomesitylene

Executive Summary & Significance

The synthesis of Grignard reagents from sterically hindered aryl halides, such as 2,4-dibromomesitylene, presents unique challenges that necessitate carefully optimized protocols.[1] This document provides a detailed guide for researchers, chemists, and drug development professionals on the reliable formation of the mono-Grignard reagent, 2-bromo-5-(bromomethyl)mesitylene magnesium bromide. The significant steric hindrance imposed by the two ortho-methyl groups profoundly influences reactivity, demanding meticulous attention to magnesium activation, solvent selection, and temperature control.[1][2] This specific organometallic intermediate is a valuable building block in cross-coupling reactions, such as the Kumada coupling, for synthesizing complex, sterically encumbered biaryl compounds and other novel molecular architectures.[3][4][5] This guide explains the causality behind each experimental step, provides a robust, self-validating protocol, and offers solutions to common challenges encountered in the laboratory.

Mechanistic Considerations & Key Challenges

The formation of a Grignard reagent proceeds via a radical mechanism on the surface of the magnesium metal.[6][7] The reaction is notoriously sensitive to air and moisture, as the highly nucleophilic and basic Grignard reagent is rapidly destroyed by protonolysis.[8][9]

For 2,4-dibromomesitylene, several specific challenges must be addressed:

  • Steric Hindrance: The two methyl groups ortho to the bromine at the 2-position significantly impede its access to the magnesium surface. Consequently, the Grignard formation is expected to occur preferentially at the less hindered 4-position.

  • Magnesium Passivation: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which is unreactive and prevents the initiation of the reaction.[9][10] Activating the magnesium surface is the most critical step for success.

  • Reaction Initiation: Due to steric hindrance and the passivated magnesium surface, initiating the reaction can be difficult, leading to a dangerous accumulation of the unreacted aryl halide.[11] If the reaction then initiates suddenly, a violent and uncontrollable exotherm can occur.

  • Side Reactions: The primary side reaction of concern is Wurtz-type homocoupling of the aryl halide, which leads to the formation of biphenyl impurities. This is favored by higher temperatures and high local concentrations of the aryl halide.

The logical workflow for this synthesis is designed to mitigate these challenges systematically.

G cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Grignard Formation cluster_analysis Phase 3: Analysis & Use P1 Rigorous Drying of Glassware (Flame-dry under vacuum) P2 Assemble Apparatus under Inert Atmosphere (N2/Ar) P1->P2 Critical for anhydrous conditions R1 Magnesium Activation (e.g., with I2 or DBE) P2->R1 R2 Add ~10% of 2,4-Dibromomesitylene Solution to Initiate R1->R2 R3 Confirm Initiation (Exotherm, color change) R2->R3 R4 Slow, Dropwise Addition of Remaining Aryl Halide R3->R4 A1 Monitor Reaction Completion (Consumption of Mg) R4->A1 A2 (Optional) Determine Concentration via Titration A1->A2 A3 Use Reagent Directly in Next Synthetic Step A2->A3

Caption: Experimental workflow for Grignard reagent formation.

Critical Parameters: The Science Behind the Protocol

Magnesium Activation: Overcoming the Oxide Barrier

The success of this synthesis hinges on the effective removal of the MgO layer to expose a fresh, reactive metal surface.[8][10] Several methods can be employed, each with distinct advantages and disadvantages.

Activation Method Procedure Pros Cons Visual Indicator
Iodine (I₂) Crystal A small crystal is added to the Mg turnings. It is believed to etch the surface, creating reactive sites.[10][12]Simple, common, and effective for many aryl bromides.Can sometimes fail with particularly stubborn halides.Disappearance of the purple/brown iodine color.[10][13]
1,2-Dibromoethane (DBE) A small amount is added to the Mg. It reacts readily to form ethylene gas and MgBr₂.[10]Highly reliable, very effective for difficult initiations.Introduces a small amount of MgBr₂ into the reaction.Bubbling (ethylene evolution) and a gentle exotherm.[8]
Mechanical Grinding Stirring the dry magnesium turnings vigorously under an inert atmosphere for several hours.[14]Chemical-free activation.Can be time-consuming and less practical on a large scale.Appearance of fine, dark grey Mg powder.
DIBAH Activation Using a small amount of diisobutylaluminum hydride to clean the Mg surface.[15]Very effective, allows for initiation at lower, safer temperatures.[15]Introduces an aluminum hydride reagent into the flask.Controlled temperature rise upon initiation.[15]

For 2,4-dibromomesitylene, the use of 1,2-dibromoethane (DBE) is highly recommended due to its reliability in initiating reactions with sterically hindered substrates.

Solvent Choice: Reagent Stabilization

Ethereal solvents are essential for Grignard reagent formation, as they solvate and stabilize the organomagnesium species through coordination with the magnesium atom.[8][9][16]

  • Tetrahydrofuran (THF): THF is generally the preferred solvent for preparing Grignard reagents from aryl bromides. Its higher boiling point (66 °C) compared to diethyl ether (35 °C) allows for a wider and more easily controlled operating temperature range.[17]

  • Diethyl Ether (Et₂O): While classic, its low boiling point can make it difficult to control the exotherm of a vigorous reaction.

Crucially, the solvent must be anhydrous. The presence of even trace amounts of water will quench the Grignard reagent as it forms. Using a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (e.g., alumina column) is mandatory.

Detailed Experimental Protocol

This protocol describes the formation of the mono-Grignard reagent from 2,4-dibromomesitylene on a 20 mmol scale.

Reagents & Materials
ReagentMW ( g/mol )AmountEquivalentsNotes
Magnesium Turnings24.31535 mg (22 mmol)1.1Use high-purity turnings.
2,4-Dibromomesitylene277.985.56 g (20 mmol)1.0Ensure it is dry.
Anhydrous THF-~50 mL-From a solvent purification system or freshly opened sure-seal bottle.
1,2-Dibromoethane (DBE)187.86~0.2 mL~0.1As an activator.
Iodine (I₂)253.811 small crystalCatalyticOptional, for visual indication.
Step-by-Step Procedure
  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of inert gas. This step is critical to remove adsorbed moisture.[13][18]

  • Magnesium Loading & Activation:

    • Place the magnesium turnings (535 mg) into the cooled reaction flask.

    • Add a magnetic stir bar.

    • Via syringe, add just enough anhydrous THF (~5 mL) to cover the magnesium, followed by the 1,2-dibromoethane (~0.2 mL).

    • Gently warm the flask with a heat gun. Initiation is indicated by the spontaneous bubbling of ethylene gas. Once bubbling begins, cease heating. The reaction should become self-sustaining. Allow the activation to proceed for 10-15 minutes.

  • Preparation of Aryl Halide Solution: While the magnesium is activating, dissolve the 2,4-dibromomesitylene (5.56 g) in anhydrous THF (~35 mL) in a separate dry flask. Transfer this solution to the dropping funnel via cannula or a dry syringe.

  • Reaction Initiation:

    • Once the activation is complete, add a small portion (~3-4 mL) of the 2,4-dibromomesitylene solution from the dropping funnel to the activated magnesium slurry.

    • The onset of the main reaction is characterized by a gentle exotherm, an increase in refluxing, and the reaction mixture turning a cloudy grey/brown color.[10] Do not proceed until these signs of initiation are confirmed. If the reaction does not start, gently warm the flask or add another drop of DBE.

  • Controlled Addition:

    • Once the reaction is self-sustaining, add the remainder of the aryl halide solution dropwise from the funnel at a rate that maintains a gentle, controllable reflux. This slow addition is crucial to prevent a runaway reaction and minimize Wurtz coupling side products.[11][13]

    • The total addition time should be approximately 30-45 minutes.

  • Reaction Completion:

    • After the addition is complete, the reaction mixture may require gentle heating to maintain reflux. Use a heating mantle and continue to stir the mixture for an additional 1-2 hours to ensure all the magnesium is consumed.

    • The completion of the reaction is typically indicated by the cessation of the exotherm and the disappearance of most of the metallic magnesium. The resulting solution will be a dark grey or brown slurry.

  • Cooling and Use: Cool the flask to room temperature. The Grignard reagent is now ready for use in the subsequent reaction or for quantification. Do not store the reagent; it is best used immediately.

G A 2,4-Dibromomesitylene P1 A->P1  Reaction  Interface P6 A->P6  Inhibits  Reaction B Mg(0) surface C Passive MgO Layer B->C  Blocks  Reaction D Wurtz Coupling (Side Reaction) E Desired Grignard Reagent F Steric Hindrance (Ortho-methyl groups) P2 P1->P2  Reaction  Interface P2->B  Reaction  Interface P3 P2->P3  Dimerization P5 P2->P5  Successful  Formation P3->D  Dimerization P4 P5->E  Successful  Formation P6->F  Inhibits  Reaction

Caption: Key relationships and challenges in the synthesis.

Characterization and Quantification

It is highly advisable to determine the concentration of the newly formed Grignard reagent before use, as the yield is rarely quantitative.

Titration Method (using Salicylaldehyde phenylhydrazone)

A simple and reliable method involves titration against a known concentration of an indicator.

  • Stock Solution: Prepare a stock solution by dissolving ~100 mg of salicylaldehyde phenylhydrazone in 10 mL of anhydrous THF.

  • Titration Setup: In a dry vial under an inert atmosphere, place 1 mL of the indicator stock solution and add a stir bar.

  • Procedure: Slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe. The endpoint is a distinct color change from colorless/pale yellow to a persistent deep red-orange, indicating the deprotonation of the indicator by the Grignard reagent.

  • Calculation: The molarity of the Grignard reagent is calculated based on the volume required to reach the endpoint.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate. 1. Inactive magnesium (MgO layer).[10] 2. Wet solvent or glassware. 3. Impure aryl halide.1. Add another small crystal of iodine or a few drops of DBE and gently warm.[13] 2. Ensure all components are rigorously dried. Use freshly purified solvent. 3. Purify the starting material if necessary.
Reaction starts but then stops. Insufficient activation or low concentration of reactants at the Mg surface.Gently warm the mixture to re-initiate reflux. Add a small portion of the aryl halide directly onto the magnesium surface.
Reaction is too vigorous/uncontrollable. 1. Addition of aryl halide is too fast. 2. Insufficient solvent to dissipate heat.1. Immediately stop the addition and cool the flask with an ice-water bath. 2. Resume addition at a much slower rate once the reaction is under control.
Low yield of Grignard reagent. 1. Significant Wurtz homocoupling. 2. Quenching by residual water/air.1. Ensure slow, controlled addition to maintain high dilution. 2. Improve inert atmosphere technique and use scrupulously dried materials.

References

Application Notes and Protocols for the Selective Lithiation of 2,4-Dibromo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of Polysubstituted Aromatics

The selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 2,4-Dibromo-1,3,5-trimethylbenzene (also known as 2,4-dibromomesitylene) is a versatile building block, offering two distinct bromine atoms that can be selectively manipulated to introduce a variety of functional groups. This application note provides a detailed guide to the regioselective lithiation of this compound via bromine-lithium exchange, a powerful transformation for creating valuable intermediates.

The primary challenge in the lithiation of polyhalogenated arenes is controlling the regioselectivity of the metal-halogen exchange. In the case of this compound, the two bromine atoms are in chemically non-equivalent environments. The bromine at the 2-position is flanked by two methyl groups, creating a sterically hindered environment. In contrast, the bromine at the 4-position is adjacent to only one methyl group, rendering it more accessible. This inherent steric difference is the key to achieving high regioselectivity in the bromine-lithium exchange reaction.

Mechanistic Insights: The Role of Steric Hindrance in Regioselective Bromine-Lithium Exchange

The reaction proceeds via a bromine-lithium exchange mechanism, a fast and often kinetically controlled process.[1] The choice of the organolithium reagent is critical. While both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are commonly used, their steric profiles and basicities influence their reactivity and selectivity.[2]

For this compound, the lithiation is expected to occur preferentially at the less sterically hindered 4-position. The bulky organolithium reagent will more readily approach and react with the bromine atom that has more open space around it. The flanking methyl groups at the 2-position create a significant steric shield, disfavoring the approach of the butyllithium reagent to the C2-bromine bond.

The proposed mechanism involves the formation of a transient "ate" complex between the organolithium reagent and the bromine atom, followed by the exchange of the bromine with lithium.[1] The rate of this exchange is generally faster for bromine than for chlorine and is highly dependent on the solvent and temperature.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the regioselective monolithiation of this compound at the 4-position, followed by quenching with an electrophile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%e.g., TCI America, Sigma-AldrichEnsure dryness before use.
n-Butyllithium (n-BuLi)1.6 M in hexanese.g., Sigma-Aldrich, Acros OrganicsTitrate before use to determine the exact concentration.[2]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalente.g., EMD MilliporeDistill from sodium/benzophenone ketyl immediately before use.
Electrophile (e.g., N,N-Dimethylformamide, Benzaldehyde)AnhydrousVariousEnsure dryness and purity.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeVarious
Diethyl ether (Et₂O)AnhydrousVarious
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)AnhydrousVarious
Argon or Nitrogen gasHigh purityLocal supplierFor maintaining an inert atmosphere.
Safety Precautions

Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and air.[4] All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using flame-dried glassware and proper syringe/cannula techniques.[5] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves, is mandatory.[4] It is highly recommended to have a Class D fire extinguisher readily available.

Experimental Workflow Diagram

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Flame-dry glassware under vacuum P2 Assemble reaction setup under Argon/Nitrogen P1->P2 P3 Prepare solutions of substrate and electrophile P2->P3 R1 Dissolve this compound in anhydrous THF P3->R1 R2 Cool solution to -78 °C R1->R2 R3 Slowly add n-BuLi dropwise R2->R3 R4 Stir for 30-60 min at -78 °C R3->R4 R5 Add electrophile dropwise at -78 °C R4->R5 R6 Warm to room temperature and stir R5->R6 W1 Quench with sat. aq. NH4Cl R6->W1 W2 Extract with diethyl ether W1->W2 W3 Wash with brine, dry over MgSO4 W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify by column chromatography W4->W5

Caption: Experimental workflow for the regioselective lithiation and electrophilic quench of this compound.

Step-by-Step Protocol
  • Preparation of Glassware and Reagents:

    • Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a gas inlet connected to an argon/nitrogen line.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

    • Prepare a solution of this compound (1.0 eq.) in anhydrous THF (to achieve a concentration of ~0.2 M).

    • Prepare the electrophile (1.2 eq.) either neat or as a solution in anhydrous THF.

  • Lithiation Reaction:

    • Transfer the solution of this compound to the reaction flask via a cannula or syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath with constant stirring.

    • Once the internal temperature has stabilized at -78 °C, slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 10-15 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.

    • After the addition is complete, stir the resulting solution at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange.

  • Electrophilic Quench:

    • Slowly add the electrophile to the reaction mixture at -78 °C.

    • After the addition, continue stirring at -78 °C for an additional hour.

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction flask in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Lithiating Agent: n-Butyllithium is generally sufficient for bromine-lithium exchange on aryl bromides and is less pyrophoric and easier to handle than t-butyllithium.[2] The use of one equivalent of n-BuLi is intended to achieve monolithiation.

  • Solvent: Anhydrous THF is a common solvent for organolithium reactions as it is a good solvent for the resulting aryllithium species and can help to break up organolithium aggregates, increasing their reactivity.[6]

  • Temperature: The reaction is conducted at -78 °C to minimize side reactions, such as the degradation of THF by butyllithium and potential benzyne formation from the aryllithium intermediate.[7]

  • Quenching: Quenching with a saturated aqueous solution of ammonium chloride provides a mild proton source to neutralize any remaining organolithium species and facilitates the work-up.[2]

Trustworthiness: Self-Validating System

To ensure the success and regioselectivity of the reaction, the following analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the consumption of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and, crucially, to verify the regioselectivity of the functionalization. The disappearance of the proton signal at the 4-position and the appearance of a new signal corresponding to the introduced electrophile will confirm the desired outcome.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and further confirm its identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the product and identifying any side products.

References

Application Note: A Practical Guide to the Sonogashira Coupling of 2,4-Dibromomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C(sp²)–C(sp) Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become indispensable in the synthesis of pharmaceuticals, natural products, advanced materials, and complex molecular architectures due to its operational simplicity and broad functional group tolerance.[3][4][5]

The reaction is traditionally catalyzed by a palladium complex in concert with a copper(I) co-catalyst, typically in the presence of an amine base.[6] The palladium catalyst orchestrates the key C-C bond formation, while the copper co-catalyst facilitates the activation of the terminal alkyne. This application note provides an in-depth experimental protocol and technical guidance for a challenging but valuable transformation: the Sonogashira coupling of 2,4-dibromomesitylene, a sterically hindered and di-halogenated aryl bromide.

Core Challenge: Steric Hindrance and Selectivity in Mesitylene Systems

The successful application of the Sonogashira coupling to 2,4-dibromomesitylene requires a nuanced understanding of the substrate's unique challenges:

  • Steric Hindrance: The mesitylene core, with its three methyl groups, presents significant steric bulk. The bromine atom at the C2 position is flanked by two ortho-methyl groups, which severely impedes the crucial oxidative addition step at the palladium center. This steric barrier is a primary reason for sluggish or failed reactions under standard conditions.[7][8] The choice of catalyst, specifically the ligand on the palladium center, becomes critical. Bulky, electron-rich phosphine ligands are often employed to accelerate oxidative addition and promote catalyst stability.[9][10]

  • Reactivity of Aryl Bromides: The reactivity of aryl halides in Sonogashira couplings follows the general trend: I > Br > Cl.[1][8] Aryl bromides, like the substrate , are significantly less reactive than their iodide counterparts and often necessitate higher reaction temperatures or more active catalyst systems to achieve good conversion.[1][11]

  • Regioselectivity: As a di-substituted aryl halide, 2,4-dibromomesitylene offers the possibility of mono- or di-alkynylation. The two bromine atoms reside in electronically and sterically distinct environments. The C4-Br bond is more accessible and electronically favored for oxidative addition compared to the sterically encumbered C2-Br bond. Consequently, mono-coupling is expected to occur selectively at the C4 position.[9] Achieving di-coupling requires more forcing conditions and a stoichiometric excess of the alkyne partner. This protocol will focus on achieving selective mono-alkynylation.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles, a palladium cycle and a copper cycle, as illustrated below.[1][9] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Palladium Cycle (Outer Cycle):

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for hindered substrates.

    • Transmetalation: The Pd(II) complex receives the acetylide group from the copper acetylide intermediate.

    • Reductive Elimination: The desired aryl-alkyne product is formed, regenerating the active Pd(0) catalyst, which re-enters the cycle.

  • Copper Cycle (Inner Cycle):

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of the amine base, the acidic terminal proton of the alkyne is removed, forming a copper acetylide species. This species is the key nucleophile for the transmetalation step.

While effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), leading to byproduct formation.[2] This has spurred the development of copper-free Sonogashira protocols, which often rely on stronger organic bases or specialized ligands to facilitate the deprotonation and transfer of the alkyne.[4][5][9][12]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_copper pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂(Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-C≡CR (Product) reductive_elim->product product_complex Ar-Pd(II)L₂(C≡CR) transmetalation->product_complex product_complex->reductive_elim cu_cycle Copper Cycle cu_acetylide Cu-C≡CR (Copper Acetylide) cu_acetylide->transmetalation alkyne H-C≡CR alkyne->cu_acetylide  CuI, Base base Base (e.g., Et₃N) cuI CuI ar_br Ar-Br (2,4-Dibromomesitylene) ar_br->oxidative_add

Caption: Simplified Sonogashira Catalytic Cycle

Experimental Protocol: Mono-Alkynylation of 2,4-Dibromomesitylene

This protocol details a representative procedure for the selective mono-coupling of 2,4-dibromomesitylene with phenylacetylene at the less hindered C4 position.

4.1 Materials and Equipment

  • Reagents:

    • 2,4-Dibromomesitylene (1.0 eq)

    • Phenylacetylene (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

    • Copper(I) Iodide [CuI] (1-2.5 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (HPLC grade) for chromatography

  • Equipment:

    • Schlenk flask or two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Condenser

    • Inert gas line (Argon or Nitrogen) with bubbler

    • Syringes and needles

    • Standard laboratory glassware (separatory funnel, beakers, flasks)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

4.2 Step-by-Step Procedure

  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried Schlenk flask.

    • Add 2,4-dibromomesitylene (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 1.5 mol%) to the flask.

    • Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an inert atmosphere. This step is crucial to prevent catalyst degradation and alkyne homocoupling.[13]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous THF (to dissolve the aryl bromide, ~0.2 M concentration) followed by anhydrous triethylamine (at least 3 equivalents, can also be used as co-solvent).

    • Using a syringe, add phenylacetylene (1.1 eq) to the stirring mixture.

    • The mixture may change color (typically to a pale yellow or light brown).

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath set to 60-70 °C. The elevated temperature is necessary to overcome the lower reactivity of the aryl bromide and steric hindrance.[8]

    • Stir the reaction vigorously under the inert atmosphere.

    • Monitor the reaction progress by TLC (e.g., using a 95:5 hexane:ethyl acetate eluent). The disappearance of the 2,4-dibromomesitylene spot and the appearance of a new, less polar product spot indicates reaction progression. A typical reaction time is 12-24 hours.

  • Work-up:

    • Once the starting material is consumed (as judged by TLC), remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the amine salts and catalyst residues, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2x, to remove copper salts), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A gradient eluent system, starting with pure hexane and gradually increasing the proportion of ethyl acetate, is typically effective for separating the product from any unreacted alkyne and homocoupled byproducts.

4.3 Summary of Reaction Parameters

ParameterRecommended ValueRationale
Aryl Halide 2,4-Dibromomesitylene (1.0 eq)Substrate
Alkyne Phenylacetylene (1.1 eq)Coupling partner; slight excess ensures full consumption of the limiting reagent.
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common, robust pre-catalyst for Sonogashira couplings.[9][14]
Cu Co-catalyst CuI (1-2.5 mol%)Activates the alkyne for transmetalation.[6]
Base Triethylamine (≥ 3.0 eq)Acts as a base to deprotonate the alkyne and as an acid scavenger.
Solvent THF / TriethylamineTHF ensures solubility of the aryl halide; Et₃N serves as both base and solvent.
Temperature 60-70 °CRequired to drive the reaction for the less reactive and sterically hindered aryl bromide.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and oxidative homocoupling of the alkyne.

Field-Proven Insights & Troubleshooting

  • Optimizing for Hindered Substrates: If yields are low, consider using a palladium pre-catalyst with a more sterically demanding and electron-rich phosphine ligand, such as XPhos or SPhos, in a copper-free system.[9][10] These ligands can significantly accelerate the rate-limiting oxidative addition step.[9]

  • Controlling Selectivity: To ensure mono-alkynylation, it is critical to use only a small excess of the alkyne (1.05-1.1 eq) and to carefully monitor the reaction to stop it once the dibromomesitylene is consumed. To pursue di-alkynylation, a larger excess of the alkyne (>2.2 eq) and more forcing conditions (higher temperature, longer reaction time) would be required.

  • Issue: Alkyne Homocoupling (Glaser Product): The formation of a symmetrical diyne (e.g., 1,4-diphenylbuta-1,3-diyne) is a common side reaction, often appearing as a distinct spot on TLC. This is caused by oxygen in the system. Ensure the reaction setup is rigorously deoxygenated before and during the reaction.

  • Issue: No Reaction or Low Conversion: This often points to catalyst deactivation or insufficient temperature. Ensure reagents and solvents are anhydrous. Consider increasing the temperature or switching to a more active catalyst system as mentioned above. For aryl bromides, heating is almost always necessary.[1]

  • Copper-Free Alternative: To avoid homocoupling and simplify purification, a copper-free protocol can be employed. This typically involves replacing CuI with a stronger base like cesium carbonate (Cs₂CO₃) or using a palladium/N-heterocyclic carbene (NHC) catalyst system.[9][15][16]

Conclusion

The Sonogashira coupling of 2,4-dibromomesitylene is a challenging yet achievable transformation that provides valuable building blocks for complex molecular synthesis. Success hinges on addressing the inherent steric hindrance and lower reactivity of the substrate through the careful selection of catalysts, rigorous control of the reaction atmosphere, and the use of elevated temperatures. The protocol and insights provided herein offer a robust starting point for researchers and drug development professionals aiming to incorporate this versatile reaction into their synthetic strategies.

References

The Versatile Building Block: Application Notes and Protocols for 2,4-Dibromo-1,3,5-trimethylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Benzene Core

In the dynamic landscape of materials science, the strategic design and synthesis of novel organic materials with tailored properties are paramount. Among the vast array of molecular building blocks, halogenated aromatic compounds stand out for their versatility in forming robust and functional materials.[1] 2,4-Dibromo-1,3,5-trimethylbenzene, also known as 2,4-Dibromomesitylene, is a key aromatic compound featuring two bromine atoms and three methyl groups attached to a benzene ring. This specific substitution pattern offers a unique combination of reactivity and structural control, making it a valuable monomer for the synthesis of advanced materials.

The presence of two reactive bromine sites allows for the formation of extended two-dimensional or three-dimensional polymeric networks through various cross-coupling reactions. The methyl groups, on the other hand, enhance the solubility of the resulting polymers in common organic solvents and introduce steric hindrance that can influence the material's morphology and prevent excessive aggregation, which is often a challenge in polymer synthesis. These structural features make this compound an attractive candidate for the development of porous organic polymers (POPs) and functional materials for organic electronics.

This document serves as a comprehensive guide to the application of this compound in materials science. It provides detailed application notes, experimental protocols, and an in-depth analysis of the underlying scientific principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in materials synthesis.

PropertyValueReference
Chemical Formula C₉H₁₀Br₂[2]
Molecular Weight 277.98 g/mol [2]
Appearance White to off-white crystalline powder
CAS Number 6942-99-0[2]
IUPAC Name This compound[2]
SMILES CC1=CC(=C(C(=C1Br)C)Br)C[2]

Application in Porous Organic Polymers (POPs)

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These properties make them highly suitable for a wide range of applications, including gas storage and separation, catalysis, and sensing. This compound serves as an excellent monomer for the synthesis of a specific type of POPs known as Conjugated Microporous Polymers (CMPs).

CMPs are distinguished by their extended π-conjugated frameworks, which impart unique electronic and photophysical properties. The synthesis of CMPs from this compound is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira-Hagihara, and Yamamoto reactions. These reactions enable the formation of strong carbon-carbon bonds, leading to the creation of a rigid and porous network.

Synthetic Strategies for Conjugated Microporous Polymers (CMPs)

The choice of synthetic strategy plays a crucial role in determining the final properties of the CMP, including its porosity, surface area, and functionality.

Caption: Synthetic pathways to CMPs from this compound.

Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of CMPs using this compound as a key monomer. These protocols are based on established cross-coupling reactions and are intended to be a starting point for researchers. Optimization of reaction conditions may be necessary depending on the specific co-monomer and desired material properties.

Protocol 1: Synthesis of a CMP via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is highly tolerant of various functional groups, making it suitable for the synthesis of functionalized CMPs.

Workflow for Suzuki-Miyaura Polymerization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification reagents 1. Add this compound, Aryl diboronic acid/ester, and Base to a Schlenk flask. catalyst 2. Add Palladium catalyst and Ligand. reagents->catalyst solvent 3. Add anhydrous, degassed Solvent. catalyst->solvent degas 4. Degas the mixture (freeze-pump-thaw cycles). solvent->degas heat 5. Heat the reaction mixture under inert atmosphere. degas->heat cool 6. Cool to room temperature and pour into a non-solvent. heat->cool filter 7. Filter the precipitate. cool->filter wash 8. Wash with various solvents (e.g., water, methanol, acetone, THF). filter->wash dry 9. Dry the polymer under vacuum. wash->dry

Caption: General workflow for Suzuki-Miyaura polymerization.

Materials:

  • This compound

  • Aryl diboronic acid or bis(pinacolato)diboron ester (e.g., 1,4-benzenediboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Ligand (if necessary, e.g., triphenylphosphine)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium fluoride (CsF))

  • Anhydrous and degassed solvent (e.g., N,N-dimethylformamide (DMF), toluene, or a mixture)

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl diboronic acid/ester (1.0 mmol), and the base (e.g., K₂CO₃, 4.0 mmol).

  • Catalyst Addition: Under a counterflow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 20 mL of a 1:1 mixture of DMF and toluene) via a syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir under an inert atmosphere for 48-72 hours. The formation of a solid precipitate is often observed as the polymerization progresses.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a non-solvent such as methanol (200 mL) to precipitate the polymer.

  • Purification: Collect the solid product by filtration. To remove any remaining catalyst, unreacted monomers, and oligomers, the polymer should be washed sequentially with water, methanol, acetone, and tetrahydrofuran (THF). A Soxhlet extraction with THF for 24 hours can be performed for further purification.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to yield the final CMP product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

  • Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle of the Suzuki-Miyaura reaction, leading to lower yields and polymer molecular weights.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Thorough Washing: The extensive washing procedure is essential to ensure the removal of impurities, which is critical for obtaining accurate characterization of the material's porosity and other properties.

Protocol 2: Synthesis of a CMP via Sonogashira-Hagihara Cross-Coupling

The Sonogashira-Hagihara coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly useful for synthesizing CMPs with rigid alkyne linkages, which can lead to materials with high surface areas and well-defined pore structures.

Materials:

  • This compound

  • A terminal alkyne (e.g., 1,4-diethynylbenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI) as a co-catalyst

  • Base (a bulky amine, e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or a mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol) and the terminal alkyne (1.0 mmol).

  • Catalyst and Co-catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and copper(I) iodide (0.1 mmol).

  • Solvent and Base Addition: Add the anhydrous and degassed solvent (e.g., 20 mL of THF) and the base (e.g., 10 mL of TEA) via syringe.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 30 minutes.

  • Polymerization: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir under an inert atmosphere for 48-72 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) species reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center, facilitating the cross-coupling reaction.

  • Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent. A bulky amine is often preferred to minimize side reactions.

Application in Organic Electronics

While the primary application of this compound has been in the synthesis of porous materials, its structure also holds promise for applications in organic electronics.[4] Halogenated aromatic compounds are fundamental building blocks for organic semiconductors used in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The ability to undergo cross-coupling reactions allows for the incorporation of this compound into larger π-conjugated systems. The resulting polymers or oligomers could potentially exhibit interesting charge transport properties. The methyl groups can enhance processability from solution, which is a significant advantage for the fabrication of large-area and flexible electronic devices.

Further research is needed to fully explore the potential of materials derived from this compound in organic electronics. This would involve synthesizing well-defined oligomers and polymers and characterizing their electronic properties, such as charge carrier mobility and energy levels.

Characterization of Synthesized Materials

A comprehensive characterization of the synthesized materials is crucial to understand their structure-property relationships.

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the successful polymerization by the disappearance of characteristic vibrational bands of the monomers and the appearance of new bands corresponding to the polymer backbone.
Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy Provides information about the local chemical environment of the carbon atoms in the polymer network.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) Determination of the specific surface area, pore volume, and pore size distribution of the porous polymer.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) Visualization of the morphology and microstructure of the material.
Powder X-ray Diffraction (PXRD) Assessment of the crystallinity of the polymer (CMPs are typically amorphous).

Conclusion and Future Outlook

This compound is a versatile and valuable building block in materials science. Its unique combination of reactive sites and solubilizing groups makes it particularly well-suited for the synthesis of conjugated microporous polymers with high surface areas and tunable properties. The detailed protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel materials based on this monomer.

The potential application of this compound-derived materials in organic electronics represents an exciting avenue for future research. By carefully designing and synthesizing new polymers and oligomers, it may be possible to develop novel organic semiconductors with enhanced performance and processability. The continued exploration of this and similar building blocks will undoubtedly contribute to the advancement of functional organic materials.

References

Application Notes & Protocols: The Strategic Role of 2,4-Dibromomesitylene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide on the application of 2,4-dibromomesitylene as a pivotal starting material and intermediate in the synthesis of complex molecules for the pharmaceutical industry. We will explore its strategic importance in constructing sterically hindered scaffolds, its utility in modern cross-coupling reactions, and its role in the generation of high-value pharmaceutical intermediates, particularly bulky phosphine ligands and precursors for kinase inhibitors. Detailed protocols, mechanistic insights, and workflow visualizations are provided for researchers, chemists, and drug development professionals.

Introduction: The Unique Utility of 2,4-Dibromomesitylene

2,4-Dibromomesitylene (2,4-dibromo-1,3,5-trimethylbenzene) is an aromatic compound distinguished by two key structural features: two reactive bromine atoms and three methyl groups that impart significant steric hindrance.[1] This combination is not a liability but a strategic asset in organic synthesis. The bromine atoms serve as versatile synthetic handles for carbon-carbon and carbon-nitrogen bond formation, while the bulky mesityl group provides steric shielding that can control regioselectivity, stabilize reactive intermediates, and impart unique properties to downstream products like phosphine ligands.[1][2]

Its primary applications in pharmaceutical synthesis are centered on its role as a precursor in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery and development.[3][]

G A 2,4-Dibromomesitylene B Bulky Phosphine Ligands (e.g., JohnPhos, Buchwald Ligands) A->B  Lithiation & Phosphination C Biaryl Intermediates A->C  Suzuki-Miyaura Coupling D Aryl-Amine Intermediates A->D  Buchwald-Hartwig Amination E Kinase Inhibitor Scaffolds C->E  Further Functionalization D->E

Caption: Key synthetic routes originating from 2,4-Dibromomesitylene.

Application I: Synthesis of Sterically Demanding Phosphine Ligands

One of the most critical applications of 2,4-dibromomesitylene is in the synthesis of bulky electron-rich phosphine ligands. These ligands are indispensable components of palladium catalysts used in cross-coupling reactions, enhancing catalyst stability and activity, particularly for challenging substrates.[5][6] The mesityl group is a common feature in highly effective ligands like JohnPhos and various Buchwald ligands.

Expertise & Causality: The steric bulk of the mesityl group is crucial. It creates a large "cone angle," which promotes the formation of highly active, low-coordinate palladium complexes by favoring ligand dissociation.[5][7] This is essential for the rate-determining oxidative addition step in many catalytic cycles. Furthermore, the electron-donating nature of the three methyl groups increases the electron density on the phosphorus atom, which in turn makes the palladium center more electron-rich and more reactive towards oxidative addition.

Protocol 2.1: Synthesis of 2-(Dicyclohexylphosphino)-1,3,5-trimethylbenzene (A Mesityl-Based Ligand Precursor)

This protocol outlines a general procedure for the phosphination of 2,4-dibromomesitylene, a key step in creating bulky phosphine ligands.

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,4-dibromomesitylene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes. The reaction is a bromine-lithium exchange. Maintain the temperature at -78 °C and stir for 1 hour.

  • Phosphination: In a separate flask, prepare a solution of chlorodicyclohexylphosphine (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithiated mesitylene solution at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target phosphine.

Application II: Building Blocks for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, widely used to synthesize biaryl and substituted styrene motifs present in many pharmaceuticals.[8][9] 2,4-Dibromomesitylene can undergo selective or double Suzuki couplings to introduce aryl or vinyl groups, creating complex, sterically hindered biaryl intermediates.[10]

Trustworthiness & Control: The regioselectivity of the Suzuki coupling on 2,4-dibromomesitylene can be controlled. The bromine at the 2-position is often more sterically hindered than the one at the 4-position. By carefully choosing the catalyst, ligand, and reaction conditions, it is possible to achieve selective mono-arylation at the less hindered 4-position before proceeding to a second coupling if desired.

G cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L₂) B->C D Transmetalation C->D R-B(OR)₂ + Base E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A G Ar-R F->G Product

Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.

Protocol 3.1: Selective Mono-Arylation of 2,4-Dibromomesitylene

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine 2,4-dibromomesitylene (1.0 eq), the desired arylboronic acid (1.1 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand such as SPhos or XPhos (4 mol%).

  • Solvent and Base Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent system. Add potassium phosphate (K₃PO₄, 2.0 eq) as the base.

  • Inert Atmosphere: Seal the vessel, and purge thoroughly with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the 4-aryl-2-bromomesitylene intermediate.

Application III: Substrate for Buchwald-Hartwig Amination

The formation of aryl-amine bonds is a cornerstone of medicinal chemistry, as the aniline and related motifs are present in a vast number of drugs, including many kinase inhibitors.[][12] The Buchwald-Hartwig amination provides a versatile and efficient method for this transformation.[13][14] Using 2,4-dibromomesitylene allows for the synthesis of sterically congested anilines, which can be valuable for tuning the pharmacokinetic properties of a drug candidate.

Table 1: Typical Reaction Parameters for Cross-Coupling of Mesitylene Derivatives
Reaction TypeCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95%
Suzuki-Miyaura Vinylboronic AcidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9070-85%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11090-99%
Buchwald-Hartwig AnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane10075-90%

Yields are representative and highly dependent on the specific substrates and precise conditions.

Protocol 4.1: Synthesis of 4-Bromo-N-phenyl-2,6-dimethylaniline Derivative

This protocol is adapted from general procedures for Buchwald-Hartwig amination.[15][16]

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir Pd(OAc)₂ (2 mol%) and a bulky biarylphosphine ligand (e.g., XPhos, 4 mol%) in anhydrous toluene for 15 minutes.

  • Reaction Assembly: To the catalyst mixture, add 2,4-dibromomesitylene (1.0 eq), the desired primary or secondary amine (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reaction Conditions: Seal the reaction vessel, remove it from the glovebox, and heat to 100-110 °C in an oil bath with stirring for 4-24 hours.

  • Monitoring: Track the consumption of the starting material using GC-MS or LC-MS.

  • Quenching and Extraction: After cooling, carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is typically purified via silica gel chromatography to yield the aminated product.

G start Start setup 1. Assemble Reactants: - Aryl Halide - Amine - Pd Catalyst & Ligand - Base start->setup inert 2. Purge with Inert Gas (N₂/Ar) setup->inert react 3. Heat Reaction (e.g., 80-110 °C) inert->react monitor 4. Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup 5. Quench & Aqueous Workup/Extraction monitor->workup Complete purify 6. Dry & Concentrate Organic Phase workup->purify end End: Purified Product purify->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

2,4-Dibromomesitylene is more than a simple halogenated aromatic; it is a strategic building block that enables the synthesis of complex and sterically hindered pharmaceutical intermediates. Its utility in forming robust phosphine ligands and its predictable reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings make it an invaluable tool for medicinal chemists. The protocols and principles outlined in this guide demonstrate its central role in constructing the molecular architecture of next-generation therapeutics, particularly in the field of kinase inhibitors where tailored biaryl and aryl-amine scaffolds are paramount.

References

Introduction: The Strategic Value of 2,4-Dibromo-1,3,5-trimethylbenzene in Ligand Design

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dibromo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Dibromo-1,3,5-trimethylbenzene (2,4-dibromomesitylene). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize their synthetic yields and purity. The synthesis, while straightforward in principle, presents several challenges that can impact the outcome. This guide is structured to address these specific issues with scientifically grounded explanations and actionable protocols.

I. Introduction to the Synthesis

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] Mesitylene (1,3,5-trimethylbenzene) is an electron-rich aromatic ring due to the three activating methyl substituents, making it highly susceptible to electrophilic attack.[4] The methyl groups are ortho, para-directing, meaning substitution occurs at positions 2, 4, and 6. The goal is to achieve selective dibromination at the 2 and 4 positions while minimizing common side products. This compound serves as a valuable building block in organic synthesis due to its two reactive bromine atoms, which allow for further functionalization.[5]

The primary challenge in this synthesis is controlling the reaction's selectivity to prevent the formation of monobrominated and tribrominated byproducts. This guide will explore common methodologies and provide solutions to overcome these hurdles.

II. Reaction Mechanism & Selectivity

Understanding the underlying mechanism is crucial for troubleshooting. The reaction proceeds via a standard electrophilic aromatic substitution pathway.

  • Generation of the Electrophile : A strong electrophile, the bromonium ion (Br⁺) or a polarized bromine complex, is generated. When using elemental bromine (Br₂), a Lewis acid catalyst like iron(III) bromide (FeBr₃) is often employed to polarize the Br-Br bond, creating a potent electrophile.[6][7][8][9][10]

  • Electrophilic Attack : The π-electron system of the mesitylene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2]

  • Deprotonation : A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[1][3]

EAS_Mechanism

III. Frequently Asked Questions (FAQs)

Q1: My yield of 2,4-dibromomesitylene is very low, and I recover a lot of starting material. What's wrong?

A1: This typically indicates an incomplete reaction. The primary causes are:

  • Insufficient Brominating Agent: Ensure you are using at least two equivalents of the brominating agent (e.g., Br₂) for every one equivalent of mesitylene.

  • Inactive Catalyst: If using a Lewis acid like FeBr₃, it may be old or have absorbed moisture, rendering it inactive. Use freshly opened or properly stored catalyst.

  • Low Reaction Temperature: While temperature control is key to prevent over-bromination, excessively low temperatures can significantly slow down the reaction rate. Maintain the temperature within the recommended range for your chosen protocol.[11]

  • Poor Mixing: In a heterogeneous reaction (e.g., with solid FeBr₃), vigorous stirring is essential to ensure proper contact between reactants.

Q2: My final product is contaminated with 2,4,6-tribromomesitylene. How can I prevent this?

A2: The formation of the tribrominated byproduct is a common issue due to the high reactivity of the mesitylene ring. To minimize this:

  • Control Stoichiometry: Use a precise molar ratio of mesitylene to bromine (e.g., 1:2.1). A slight excess of bromine is needed to drive the reaction to completion, but a large excess will promote the third substitution.

  • Temperature Management: Run the reaction at a controlled, low temperature (e.g., 0-10 °C).[11] Electrophilic bromination is an exothermic process, and higher temperatures increase the rate of the third bromination.

  • Slow Reagent Addition: Add the bromine solution dropwise over an extended period. This keeps the instantaneous concentration of bromine low, favoring the desired dibromination over the faster tribromination of the highly activated dibromo-intermediate.

Q3: I'm observing side-chain bromination on the methyl groups. Why is this happening and how do I stop it?

A3: Side-chain (benzylic) bromination occurs via a free-radical mechanism, which is promoted by UV light or high temperatures.[12]

  • Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

  • Avoid Radical Initiators: Ensure your reagents and solvents are free from radical initiators (like peroxides).

  • Use an Ionic Mechanism Promoter: Employing a Lewis acid catalyst and a non-polar solvent in the dark strongly favors the desired electrophilic aromatic substitution pathway over the radical pathway.[13]

Q4: What is the best method for purification?

A4: The choice of purification depends on the scale and the impurity profile.

  • Recrystallization: This is the most common and effective method for removing both the mono- and tri-brominated impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often yields high-purity crystals.[14] The desired 2,4-dibromo product is typically less soluble than the monobromo and more soluble than the tribromo-isomers in selected solvents.

  • Column Chromatography: For small-scale reactions or when very high purity is required, silica gel chromatography using a non-polar eluent like hexane can effectively separate the products.[14]

IV. Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and solving problems encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield, High Starting Material 1. Insufficient brominating agent.2. Deactivated catalyst (if used).3. Reaction temperature too low.4. Inefficient mixing.1. Accurately measure reagents; use a slight excess (2.1-2.2 eq.) of bromine.2. Use fresh, anhydrous Lewis acid.3. Maintain temperature in the optimal range (e.g., 0-15 °C).[11]4. Ensure vigorous mechanical stirring throughout the addition.
Significant Tribromo Byproduct 1. Excess bromine used.2. Reaction temperature too high.3. Rapid addition of bromine.1. Carefully control stoichiometry (1:2.1 mesitylene:Br₂).2. Use an ice bath to maintain a low and stable temperature.3. Add the bromine solution slowly via a dropping funnel over 2-3 hours.[11]
Presence of Monobromo Byproduct 1. Insufficient bromine.2. Reaction time too short.1. Ensure at least 2.0 equivalents of bromine are used.2. Allow the reaction to stir for an adequate time after addition is complete (e.g., 1-2 hours) to ensure full conversion.[11]
Dark/Tarry Reaction Mixture 1. Reaction temperature uncontrolled (runaway reaction).2. Oxidation side reactions.1. Improve cooling efficiency; add bromine more slowly.2. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen) if sensitive reagents are used.
Difficult Product Isolation/Purification 1. Oily product instead of solid.2. Impurities preventing crystallization.1. The product might be impure. Attempt purification by column chromatography first.2. Perform a thorough aqueous workup to remove acidic residues. Wash with sodium thiosulfate (to quench Br₂), followed by a base (e.g., NaHCO₃), and brine. Ensure the product is completely dry before attempting recrystallization.

Troubleshooting_Flowchart

V. Recommended Experimental Protocol

This protocol is based on established methods that favor high yield and purity.[11]

Reagents & Equipment:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Bromine (Br₂)

  • Iron filings or Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (Anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aq.)

  • Sodium bicarbonate (NaHCO₃) solution (Saturated aq.)

  • Brine (Saturated NaCl aq.)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

  • Three-neck round-bottom flask, mechanical stirrer, dropping funnel, condenser, ice bath.

Procedure:

  • Setup: Assemble a three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a tube leading to a beaker with Na₂S₂O₃ solution) to neutralize the HBr gas byproduct.

  • Reactant Preparation: In the flask, dissolve mesitylene (1.0 eq.) in the chosen anhydrous solvent (e.g., CCl₄). Add a catalytic amount of iron filings or FeBr₃ (approx. 0.02 eq.). Cool the flask in an ice-salt bath to 0-5 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred mesitylene solution over 2-3 hours, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 1-2 hours.

  • Workup:

    • Cool the mixture again in an ice bath and slowly quench the reaction by adding cold 10% Na₂S₂O₃ solution to destroy any excess bromine.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a pale yellow oil or solid, should be recrystallized from hot ethanol.

    • Dissolve the crude product in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The melting point of pure this compound is 61-63 °C.[15][16]

VI. Alternative Methods: Using N-Bromosuccinimide (NBS)

For certain applications, particularly when avoiding the use of elemental bromine is desired, N-Bromosuccinimide (NBS) can be an effective brominating agent for activated aromatic rings.[17][18][19]

  • Advantages: NBS is a solid and easier to handle than liquid bromine. Reactions can often be performed under milder conditions.

  • Mechanism: In polar solvents like acetonitrile, NBS can act as a source for an electrophilic bromine species.[17][19][20]

  • Considerations: While effective for many activated arenes, the reaction rate with mesitylene can be slower compared to the Br₂/FeBr₃ system.[19] It is also crucial to control conditions to prevent the competing free-radical benzylic bromination pathway.[12] A typical procedure involves stirring mesitylene with 2.1 equivalents of NBS in a solvent like acetonitrile at room temperature.[21]

VII. References

  • Blake, J. F., & Keefer, R. M. (1955). The Iodine Bromide Catalysed Reaction Between Mesitylene and Bromine in Carbon Tetrachloride. J. Am. Chem. Soc., 77, 3707. --INVALID-LINK--

  • Wikipedia contributors. (2023). Mesitylene. Wikipedia. --INVALID-LINK--

  • Smith, L. I. (1931). Bromomesitylene. Organic Syntheses, 11, 24. --INVALID-LINK--

  • Benchchem. (n.d.). This compound. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Bromomesitylene. --INVALID-LINK--

  • Keefer, R. M., Ottenberg, A., & Andrews, L. J. (1956). The Kinetics of Bromination of Mesitylene in Acetic Acid. Journal of the American Chemical Society, 78(2), 255–258. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. --INVALID-LINK--

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. --INVALID-LINK--

  • Poomani, K., et al. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2062. --INVALID-LINK--

  • Wang, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2999. --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). Benzene methylbenzene naphthalene bromination Electrophilic substitution. --INVALID-LINK--

  • NIST. (n.d.). Benzene, 2,4-dibromo-1,3,5-trimethyl-. NIST Chemistry WebBook. --INVALID-LINK--

  • Wikipedia contributors. (2023). Mesityl bromide. Wikipedia. --INVALID-LINK--

  • Keefer, R. M., & Andrews, L. J. (1956). The Kinetics of Bromination of Mesitylene in Acetic Acid. Journal of the American Chemical Society. --INVALID-LINK--

  • Pearson+. (2024). Why isn't FeBr3 used as a catalyst in the first step of the synth... --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). --INVALID-LINK--

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • University of California, Irvine. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. --INVALID-LINK--

  • Chegg. (2023). Solved Br2,FeBr3 Bromination of benzene and other aromatic. --INVALID-LINK--

  • Mitchell, R. H., et al. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile: A convenient method for aromatic bromination. Canadian Journal of Chemistry, 87(3), 440-444. --INVALID-LINK--

  • TCI Chemicals. (2023). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1 in flow. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. --INVALID-LINK--

  • Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination [Video]. YouTube. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,4-Dibromomesitylene: Properties, Applications, and Manufacturing. --INVALID-LINK--

  • Pearson+. (n.d.). What are the products of the following reactions?f. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. --INVALID-LINK--

  • Google Patents. (n.d.). Method of preparing 2-bromo-4,6-dinitromesitylene. --INVALID-LINK--

  • Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. --INVALID-LINK--

  • ChemicalBook. (2025). 2,4-DIBROMOMESITYLENE. --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method and detection method of 2,4-dibromopyrimidine. --INVALID-LINK--

References

Technical Support Center: Workup Procedure for 2,4-Dibromo-1,3,5-trimethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromo-1,3,5-trimethylbenzene. It offers detailed troubleshooting advice and frequently asked questions concerning the critical workup and purification stages of this electrophilic aromatic substitution reaction.

Introduction

The synthesis of this compound (2,4-dibromomesitylene) is a foundational procedure in organic synthesis, yielding a versatile building block for more complex molecular architectures. The success of this synthesis is critically dependent on a meticulous workup procedure to isolate the desired product from unreacted starting materials, excess reagents, and reaction byproducts. This guide is designed to provide both a robust procedural framework and solutions to common challenges encountered during the post-reaction workup.

Core Experimental Protocol: Workup of this compound

This protocol outlines the standard procedure for the isolation and purification of this compound following its synthesis via the bromination of mesitylene (1,3,5-trimethylbenzene).

Step 1: Quenching of Excess Bromine

  • Procedure: Cool the reaction mixture to room temperature or in an ice bath. Slowly and with vigorous stirring, add a quenching agent such as a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the characteristic orange or yellow color of bromine disappears.[1][2] This process is often exothermic, so careful, portion-wise addition is crucial to maintain temperature control.[3]

  • Rationale: Excess bromine (Br₂) is a hazardous and reactive reagent that must be neutralized before extraction. Sodium thiosulfate and sodium bisulfite are reducing agents that convert elemental bromine into colorless and water-soluble bromide salts, which can then be easily removed in the aqueous phase.[1]

Step 2: Phase Separation and Extraction

  • Procedure: Transfer the quenched reaction mixture to a separatory funnel. If the reaction was performed in a solvent like carbon tetrachloride or dichloromethane, this will form the organic layer.[4][5] Add an equal volume of water and shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the organic layer.

  • Rationale: This initial wash removes the bulk of water-soluble byproducts and quenching agent salts.

Step 3: Aqueous Washes

  • Procedure:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Follow with a wash using deionized water.

    • Finally, wash with a saturated aqueous solution of sodium chloride (brine).

  • Rationale: The sodium bicarbonate wash neutralizes any acidic byproducts, such as hydrobromic acid (HBr), that may have formed during the reaction. The water wash further removes any residual water-soluble impurities. The brine wash helps to break up any minor emulsions and decreases the solubility of the organic product in the aqueous layer, thereby improving the efficiency of the extraction.[6]

Step 4: Drying the Organic Layer

  • Procedure: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5][7] Swirl the flask and let it stand until the solution is clear and the drying agent no longer clumps together.

  • Rationale: It is essential to remove all traces of water from the organic layer before solvent evaporation to prevent the co-distillation of water with the solvent and to ensure the purity of the final product.

Step 5: Solvent Removal

  • Procedure: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude this compound.

  • Rationale: Rotary evaporation allows for the gentle removal of the solvent under reduced pressure, minimizing the risk of product decomposition.

Step 6: Purification

  • Procedure: The crude product can be purified by recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of ethyl acetate and hexane.[7] Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to induce crystallization.[8] For column chromatography, a non-polar eluent such as 100% hexane is typically effective.[7]

  • Rationale: Recrystallization is an effective method for purifying solid compounds by separating the desired product from impurities that have different solubility profiles. Column chromatography separates compounds based on their differential adsorption onto a stationary phase, which is useful for removing byproducts with similar polarities to the product.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Persistent yellow/orange color in the organic layer after quenching. Incomplete reaction of the quenching agent with excess bromine.- Continue adding the quenching agent (sodium thiosulfate or sodium bisulfite solution) portion-wise with vigorous stirring until the color is fully discharged.[1] - Allow for a longer stirring time after the addition of the quenching agent to ensure the reaction goes to completion.
Formation of a stable emulsion during extraction. High concentration of salts or surfactants, or vigorous shaking.- Add a small amount of saturated NaCl (brine) solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[8][9] - Instead of vigorous shaking, gently invert the separatory funnel multiple times.[8] - If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.[8] - In some cases, gentle heating or centrifugation can also be effective.[9]
Low product yield after workup. - Incomplete extraction of the product from the aqueous layer. - Product loss during transfers between glassware. - The product may be somewhat water-soluble.- Perform multiple extractions of the aqueous layer with the organic solvent to ensure complete recovery of the product. - Be meticulous with transfers and rinse glassware with fresh solvent to recover any residual product. - Check the aqueous layer for your product if you suspect it has some water solubility.[10]
Product co-elutes with impurities during column chromatography. The product and impurities have similar polarities.- Adjust the solvent system for chromatography. A less polar eluent may improve separation.[8] - Ensure a thorough aqueous workup was performed to remove as many impurities as possible before chromatography.[8] - Consider using a different stationary phase, such as alumina.[8]
Significant product loss during recrystallization. The product has high solubility in the chosen solvent, even at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[8] - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[8] - Concentrate the mother liquor and attempt a second recrystallization to recover more product.[8]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of "quenching" the reaction?

A1: Quenching is the process of rapidly stopping a chemical reaction by deactivating any unreacted reagents. In this synthesis, quenching with a reducing agent like sodium thiosulfate or sodium bisulfite is crucial to neutralize the excess elemental bromine, which is corrosive and reactive.[11] This makes the subsequent workup steps safer and prevents unwanted side reactions.

Q2: Why is a sodium bicarbonate wash necessary?

A2: The bromination of mesitylene is an electrophilic aromatic substitution reaction that produces hydrobromic acid (HBr) as a byproduct. The sodium bicarbonate wash is performed to neutralize this acid. Removing the acid is important as it can potentially catalyze side reactions or degrade the desired product.

Q3: Can I use a different solvent for extraction?

A3: Yes, other non-polar organic solvents that are immiscible with water can be used for extraction, such as diethyl ether or ethyl acetate.[3][7] The choice of solvent may depend on the specific reaction conditions and the solubility of the product and byproducts.

Q4: How do I know if my organic layer is sufficiently dry?

A4: When a drying agent like anhydrous magnesium sulfate or sodium sulfate is added to the organic layer, it will initially clump together as it absorbs water. The organic layer is considered dry when the solution is clear and newly added portions of the drying agent remain free-flowing and do not clump.

Q5: What are the common byproducts in this reaction and how are they removed?

A5: Common byproducts include the monobrominated intermediate (2-bromo-1,3,5-trimethylbenzene) and the over-brominated product (2,4,6-tribromo-1,3,5-trimethylbenzene).[12] A careful workup with aqueous washes will remove many inorganic impurities. The organic byproducts can typically be separated from the desired 2,4-dibromo isomer by recrystallization or column chromatography due to differences in their physical properties, such as solubility and polarity.[7][12]

Visualizing the Workup Workflow

Workup_Procedure cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_isolation Product Isolation & Purification Reaction Crude Reaction Mixture (Product, Excess Br₂, Byproducts, Solvent) Quench 1. Quench (Add Na₂S₂O₃ or NaHSO₃) Reaction->Quench Neutralize excess Br₂ Extract 2. Extraction (Add Water/Organic Solvent) Quench->Extract Separate Phases Wash_NaHCO3 3. Wash (Sat. NaHCO₃) Extract->Wash_NaHCO3 Neutralize Acid Wash_H2O 4. Wash (Deionized H₂O) Wash_NaHCO3->Wash_H2O Remove Salts Wash_Brine 5. Wash (Brine) Wash_H2O->Wash_Brine Remove H₂O & Break Emulsions Dry 6. Dry Organic Layer (Anhydrous MgSO₄/Na₂SO₄) Wash_Brine->Dry Remove Trace H₂O Evaporate 7. Solvent Removal (Rotary Evaporation) Dry->Evaporate Isolate Crude Product Purify 8. Purification (Recrystallization or Chromatography) Evaporate->Purify Remove Byproducts Final_Product Pure this compound Purify->Final_Product Obtain Pure Product

Caption: Workflow for the workup of this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yields in Cross-Coupling with 2,4-Dibromomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists and researchers engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving the sterically hindered substrate, 2,4-dibromomesitylene. As Senior Application Scientists, we understand that challenging substrates require a nuanced approach, and this resource is designed to explain the causality behind experimental choices, empowering you to solve low-yield issues effectively.

The Challenge: Understanding 2,4-Dibromomesitylene

2,4-Dibromomesitylene presents a unique set of challenges in cross-coupling chemistry primarily due to steric hindrance. The three methyl groups on the aromatic ring create a crowded environment around the two bromine atoms. Specifically:

  • C2-Br: This position is flanked by two ortho methyl groups, making it exceptionally sterically hindered.

  • C4-Br: This position is adjacent to one ortho methyl group, making it less hindered than C2 but still challenging compared to an un-substituted bromobenzene.

This steric congestion directly impacts the crucial oxidative addition step in the catalytic cycle, often leading to slow reaction rates or complete catalyst inactivation.[1][2] Furthermore, the differential steric and electronic environment of the two bromine atoms opens the door for challenges in controlling selectivity between mono- and di-functionalization.[3][4]

General Troubleshooting Workflow

Low yields can stem from multiple points in the reaction setup and execution. Before diving into reaction-specific issues, it's crucial to follow a logical diagnostic process. The following flowchart outlines a systematic approach to identifying the root cause of poor reaction performance.

Troubleshooting_Workflow start Low or No Yield Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check reagent_purity Are all reagents (substrate, coupling partner, base, solvent) pure and dry? reagent_check->reagent_purity setup_check Step 2: Scrutinize Reaction Setup inert_atm Was the system rigorously deoxygenated? (e.g., freeze-pump-thaw, sparging) setup_check->inert_atm catalyst_issue Step 3: Diagnose Catalyst System catalyst_activity Is the catalyst/ligand fresh and active? (Phosphine ligands can oxidize) catalyst_issue->catalyst_activity conditions_issue Step 4: Optimize Reaction Conditions base_solvent Are the base and solvent optimal? conditions_issue->base_solvent reagent_stoich Is stoichiometry correct? (e.g., excess nucleophile for di-coupling) reagent_purity->reagent_stoich Yes solution_reagent Solution: Use fresh, purified reagents. Verify stoichiometry. reagent_purity->solution_reagent No reagent_stoich->setup_check Yes reagent_stoich->solution_reagent No temp_control Is the temperature accurate and stable? inert_atm->temp_control Yes solution_setup Solution: Improve inert atmosphere technique. Calibrate heating source. inert_atm->solution_setup No temp_control->catalyst_issue Yes temp_control->solution_setup No ligand_choice Is the ligand appropriate for a sterically hindered substrate? catalyst_activity->ligand_choice Yes solution_catalyst Solution: Use fresh catalyst/ligand. Screen bulky, electron-rich ligands. catalyst_activity->solution_catalyst No ligand_choice->conditions_issue Yes ligand_choice->solution_catalyst No concentration Is the reaction concentration appropriate? base_solvent->concentration Yes solution_conditions Solution: Screen alternative bases, solvents, and concentrations. base_solvent->solution_conditions No concentration->solution_conditions No

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Frequently Asked Questions (FAQs) - General Issues

Q1: Why is achieving di-substitution on 2,4-dibromomesitylene so difficult?

A1: The primary obstacle is the severe steric hindrance at the C2 position. After the first coupling, which preferentially occurs at the less hindered C4 position, the substrate becomes even bulkier. This increased steric bulk makes the oxidative addition of the palladium catalyst into the C2-Br bond extremely challenging. To achieve di-substitution, you often need more forcing conditions: higher temperatures, longer reaction times, higher catalyst loading, and a highly active catalyst system with bulky, electron-rich ligands that can facilitate the difficult oxidative addition step.[5]

Q2: My reaction stalls after mono-coupling at the C4 position. How can I confirm this and what should I do?

A2: First, confirm the structure of your mono-coupled product using NMR and Mass Spectrometry. The product will be 2-bromo-4-(coupled-group)-mesitylene. Stalling is common due to the difficulty of the second coupling. To push the reaction to completion, consider the following:

  • Increase Temperature: If the catalyst system is stable, increasing the temperature can provide the necessary activation energy.

  • Change Ligand: Switch to a more robust and sterically demanding ligand from the Buchwald or Hartwig portfolio (e.g., RuPhos, BrettPhos) which are designed for challenging couplings.[2][6]

  • Re-evaluate Base and Solvent: A stronger base or a more polar, higher-boiling solvent (like t-amyl alcohol or DMF) might be necessary for the second, more difficult step.[7][8]

Q3: How can I selectively achieve mono-substitution at the C4 position?

A3: Selective mono-arylation is often more straightforward than di-substitution. The C4-Br is electronically and sterically more accessible for oxidative addition than the C2-Br.[1][3] To favor mono-coupling:

  • Control Stoichiometry: Use a slight deficiency or exactly 1.0 equivalent of the coupling partner.

  • Milder Conditions: Employ lower temperatures (e.g., 70-80 °C) and shorter reaction times.

  • Less Active Catalyst: A less bulky ligand (though still active enough for C4) might be sufficient and less likely to engage the C2 position.

Q4: I suspect my palladium catalyst is deactivating. What are the common causes?

A4: Catalyst deactivation is a frequent cause of low yields, especially in prolonged reactions at high temperatures.[9][10]

  • Oxygen: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a positive inert atmosphere can lead to rapid oxidation and deactivation.[11][12]

  • Ligand Degradation: Phosphine ligands, particularly electron-rich ones, can be susceptible to oxidation or other degradation pathways at high temperatures.[9]

  • Palladium Agglomeration: Under certain conditions, Pd(0) can precipitate from solution as inactive palladium black. This is often promoted by poor ligand binding or high concentrations.[10]

Visualizing the Selectivity Challenge

The core difficulty lies in the asymmetry of the substrate. The diagram below illustrates the steric environments of the two bromine atoms, which dictates their relative reactivity.

Selectivity_Diagram cluster_mesitylene 2,4-Dibromomesitylene Core Me1 H3C Me2 H3C Me3 H3C Br_C2 Br Br_C4 Br anno_C2 C2 Position: - Flanked by two ortho-methyl groups - Severely sterically hindered - Slower oxidative addition Br_C2->anno_C2 anno_C4 C4 Position: - Flanked by one ortho-methyl group - Less sterically hindered - Preferred site for initial coupling Br_C4->anno_C4

Caption: Steric environments of the C2 and C4 positions on 2,4-dibromomesitylene.

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust C-C bond-forming reaction, but its application to 2,4-dibromomesitylene requires careful optimization.

FAQs:

  • Q: What are the best catalyst systems for this hindered Suzuki coupling? A: Success hinges on using a catalyst system that promotes the difficult oxidative addition step. This typically involves bulky, electron-rich dialkylbiarylphosphine ligands.[2][5] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and their steric bulk facilitates reductive elimination.[6]

  • Q: Which base and solvent combination should I start with? A: A common cause of failure is an inappropriate base or solvent. For hindered substrates, a moderately strong, non-nucleophilic base is often preferred. Aqueous bases can work, but anhydrous conditions sometimes provide better results, especially if the boronic acid is prone to protodeboronation.[8][11][13]

Data Table: Recommended Starting Conditions for Suzuki Coupling

ComponentRecommendationRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is common but requires in-situ reduction. Pd₂(dba)₃ is a Pd(0) source and can be more reliable.
Ligand SPhos, XPhos, RuPhosThese are bulky, electron-rich biaryl phosphines designed to accelerate oxidative addition and reductive elimination for hindered substrates.[5][14] Use a Ligand:Pd ratio of 2:1 to 4:1.
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ and Cs₂CO₃ are strong enough to facilitate transmetalation without causing significant side reactions. Use 2-3 equivalents.
Solvent Toluene, 1,4-Dioxane, THF/H₂O (e.g., 4:1)Toluene and dioxane are excellent for anhydrous conditions. A small amount of water can sometimes accelerate the transmetalation step.[13][15]
Temperature 80 - 110 °CStart around 80-90 °C for mono-coupling. Increase to 100-110 °C if di-coupling is desired and the reaction stalls.
Buchwald-Hartwig Amination

Forming a C-N bond at a sterically hindered position is exceptionally challenging. The choice of ligand and base is even more critical than in Suzuki couplings.[16][17]

FAQs:

  • Q: My amination reaction is not working at all. Is it the substrate? A: Yes, the substrate is very challenging for C-N coupling. The steric hindrance makes it difficult for the palladium-amide complex to undergo reductive elimination. You will require a highly active, specialized catalyst system. Standard Pd/PPh₃ systems will likely fail.[16][18]

  • Q: What are the state-of-the-art ligands and bases for this type of amination? A: The development of highly active ligands has been key to expanding the scope of this reaction. Use bulky biaryl phosphine ligands (like the Buchwald series) or ferrocenyl-based ligands (like the Josiphos series).[19][20] A strong, non-coordinating base is essential to deprotonate the amine without interfering with the catalyst.

Data Table: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ or specialized precatalysts (e.g., G3-XPhos)Precatalysts that readily form the active monoligated Pd(0) species are highly preferred for consistency.[16]
Ligand XPhos, RuPhos, BrettPhos, Josiphos-type ligandsThese ligands are specifically designed to overcome the steric and electronic challenges of difficult C-N bond formations.[18][20]
Base NaOt-Bu, KOt-Bu, LHMDSA strong, non-nucleophilic base is required. NaOt-Bu is the most common, but LHMDS can be useful for more sensitive substrates.[19]
Solvent Toluene, Dioxane, t-Amyl alcoholAnhydrous, non-coordinating solvents are essential. Toluene and dioxane are standard choices.
Temperature 90 - 120 °CHigh temperatures are almost always required to overcome the high activation barrier for these couplings.
Sonogashira Coupling

Introducing an alkyne onto the hindered mesitylene core requires balancing reactivity with the prevention of side reactions, most notably the homocoupling of the terminal alkyne (Glaser coupling).[21]

FAQs:

  • Q: I am seeing a lot of alkyne homocoupling and low yield of my desired product. How can I stop this? A: Glaser homocoupling is an oxidative process that is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[22] To minimize this:

    • Rigorous Deoxygenation: This is the most critical factor. Use freeze-pump-thaw cycles for your solvent and ensure the reaction is run under a strict inert atmosphere.[22]

    • Copper-Free Conditions: Modern Sonogashira protocols have been developed that avoid the use of copper, which eliminates the primary pathway for homocoupling. These often require a highly active palladium/ligand system and a suitable amine base.[21][23]

  • Q: What conditions are best for coupling a terminal alkyne to a hindered aryl bromide like 2,4-dibromomesitylene? A: For hindered substrates, a simple Pd/PPh₃ system may be insufficient. Using bulky, electron-rich phosphine ligands can accelerate the oxidative addition step. The choice of amine base is also important, as it often serves as both the base and part of the solvent system.[23][24]

Data Table: Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendationRationale & Key Considerations
Palladium Precatalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pd(PPh₃)₂Cl₂ is a classic choice. If using Pd(OAc)₂, a phosphine ligand must be added.
Ligand (if needed) PPh₃, P(t-Bu)₃, or bulky biaryl phosphinesFor hindered substrates, a more electron-rich and bulky ligand than PPh₃ may be necessary to promote oxidative addition.[23]
Co-catalyst CuI (0.1-0.2 eq) or Copper-FreeCuI is standard but can cause homocoupling. If homocoupling is an issue, omit CuI and use a more active Pd/ligand system.[21][22]
Base / Solvent Triethylamine (NEt₃), Diisopropylamine (DIPA) / THF or TolueneThe amine serves as both the base and often the solvent. Using a co-solvent like THF or toluene can help with solubility.[22][25]
Temperature 25 - 80 °CStart at room temperature if using a highly active system. Gentle heating (60-80 °C) is often required for hindered bromides.

Experimental Protocol: General Procedure for Reaction Optimization

This self-validating protocol ensures that common pitfalls related to reaction setup are avoided.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solids): To a Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromomesitylene (1.0 eq), the coupling partner (1.1 eq for mono-coupling, 2.2 eq for di-coupling), the base (2.0-3.0 eq), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%) under a positive pressure of inert gas.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure a completely oxygen-free environment. This is a critical step.[11]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas. Solvents should be degassed by sparging with argon for 30-60 minutes or by 3-4 freeze-pump-thaw cycles.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to the desired temperature. Stir vigorously to ensure good mixing.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS by periodically taking small aliquots from the reaction mixture using a nitrogen-purged syringe.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and quench with water or saturated aqueous ammonium chloride. Proceed with standard extraction and purification procedures.

By systematically addressing reagent quality, reaction setup, and the specific chemical parameters of your chosen cross-coupling reaction, you can effectively troubleshoot and optimize yields even with a challenging substrate like 2,4-dibromomesitylene.

References

Technical Support Center: Decomposition Pathways of 2,4-Dibromomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for experiments involving 2,4-Dibromomesitylene, focusing on its decomposition pathways under common reaction conditions. Here, we move beyond simple protocols to explain the underlying chemistry, helping you anticipate and resolve challenges in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 2,4-Dibromomesitylene?

A1: 2,4-Dibromomesitylene is a polybrominated aromatic compound, and its stability is highly dependent on the reaction conditions. The primary decomposition pathways involve the cleavage of the Carbon-Bromine (C-Br) bonds. Key pathways include:

  • Reductive Dehalogenation: This is a common pathway where one or both bromine atoms are replaced by a hydrogen atom. This can occur under various conditions, including catalytic hydrogenation[1][2], radical reactions[3], or via photochemically induced radical chain reactions[4]. The process often proceeds stepwise, first forming 2-bromomesitylene and then mesitylene.

  • Thermal Decomposition: At elevated temperatures, such as those used in incineration or pyrolysis, 2,4-Dibromomesitylene can degrade to form a variety of brominated products.[5][6] This can include brominated benzenes, phenols, and potentially more toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[5][6] While these conditions are extreme, localized heating in a reaction can sometimes lead to minor thermal decomposition.

  • Hydrolytic Debromination: In the presence of strong bases and nucleophiles like water or alcohols, especially at higher temperatures, nucleophilic aromatic substitution can occur, though it's generally less favorable for aryl bromides compared to other halides.

  • Photochemical Decomposition: Exposure to UV irradiation, particularly in the presence of a hydrogen donor like methanol and a base, can induce dehalogenation through a radical chain mechanism.[4] The interaction between the base (e.g., methoxide) and the bromine atom weakens the C-Br bond, making it susceptible to cleavage.[4]

Q2: I am observing significant amounts of debrominated mesitylene in my Grignard reaction. What is causing this, and how can I prevent it?

A2: This is a classic issue in Grignard reagent formation. The observation of mesitylene (fully debrominated) or 2-bromomesitylene (partially debrominated) points towards premature quenching of the Grignard reagent.

Causality:

  • Protic Impurities: Grignard reagents are extremely strong bases and will react readily with any source of acidic protons.[7] The most common culprit is residual water in your solvent or on your glassware.[8] Alcohols are also problematic. This acid-base reaction is significantly faster than the desired reaction with your electrophile.

  • Wurtz-Type Coupling: This side reaction involves the coupling of the Grignard reagent with the starting 2,4-dibromomesitylene.[9] This leads to the formation of symmetrical biaryl compounds and can be a major competing pathway, especially if the reaction is run at a high concentration or if the addition of the halide is too fast.

  • Reaction with Solvent: Ethereal solvents like THF, while necessary, are not entirely inert. At higher temperatures or during prolonged reaction times, the Grignard reagent can deprotonate the solvent, leading to its decomposition and quenching of the reagent.[10]

Troubleshooting Guide:

Symptom Probable Cause Recommended Action
Low or no Grignard formation, starting material consumed, significant debromination.Protic impurities (water, alcohols).Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).[11] Use freshly distilled, anhydrous solvents.
Formation of high molecular weight biaryl byproducts.Wurtz-type homocoupling.Add the 2,4-dibromomesitylene solution slowly to the magnesium turnings to maintain a low concentration of the halide.[9] Ensure efficient stirring.
Reaction mixture turns dark brown or black during formation.Decomposition of the Grignard reagent or impurities in the magnesium.[7]Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the halide.[8][11]
Low yield of the desired product after reaction with an electrophile.Incomplete Grignard formation or inaccurate concentration determination.Titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration before adding it to the main reaction.
Q3: My Suzuki coupling reaction with 2,4-Dibromomesitylene is giving a mixture of mono- and di-substituted products with low overall yield. How can I improve the selectivity and yield?

A3: Achieving selective coupling with di-substituted aryl halides like 2,4-dibromomesitylene can be challenging. The relative reactivity of the two bromine atoms and competing side reactions are key factors.

Causality:

  • Dehalogenation: A common side reaction in Suzuki couplings is the reductive dehalogenation of the aryl halide.[12] This occurs when the palladium complex, after oxidative addition, abstracts a hydride from the solvent or base, leading to the formation of a debrominated byproduct.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct.[12] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

  • Steric Hindrance: The methyl groups on the mesitylene ring can sterically hinder the approach of the palladium catalyst and the boronic acid, potentially leading to slower reaction rates and lower yields.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion.

Troubleshooting Guide:

Symptom Probable Cause Recommended Action
Significant amount of 2-bromomesitylene or mesitylene observed.Reductive dehalogenation.Thoroughly degas all solvents and reagents. Use a well-defined Pd(0) precatalyst. Choose a base that is less likely to act as a hydride donor (e.g., K3PO4 over alkoxides).[13]
Formation of biaryl from the boronic acid.Homocoupling of the boronic acid.Ensure the reaction is run under a strict inert atmosphere. Use high-purity reagents.
Low conversion to the desired coupled product.Steric hindrance or catalyst deactivation.Use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[14] Higher temperatures may be required, but monitor for thermal decomposition.
Mixture of mono- and di-substituted products.Incomplete reaction or similar reactivity of the two bromine positions.To favor mono-substitution, use a stoichiometric amount or a slight excess of the boronic acid. For di-substitution, use a larger excess of the boronic acid and potentially a longer reaction time or higher temperature.
Q4: I am attempting a lithium-halogen exchange on 2,4-Dibromomesitylene, but I am primarily recovering the debrominated starting material. What is happening?

A4: This is a common issue when performing lithium-halogen exchange, especially with alkyllithium reagents like n-BuLi or t-BuLi. The debrominated product arises from the quenching of the highly reactive aryllithium intermediate.

Causality:

  • Proton Source: The generated aryllithium species is a very strong base and will be rapidly protonated by any available acidic proton.[15] This can come from trace water, the solvent (especially THF at temperatures above -78 °C)[10], or even acidic protons on other functional groups within the molecule.

  • "Ate" Complex Formation: The reaction proceeds through a so-called "ate" complex where the alkyllithium coordinates to the bromine atom.[16] The stability and subsequent reaction pathway of this intermediate can be influenced by the solvent and temperature.

  • Side Reactions with the Electrophile: If the electrophile is not added promptly or is not reactive enough, the aryllithium intermediate may have time to react with the solvent or other species in the reaction mixture.

Troubleshooting Guide:

Symptom Probable Cause Recommended Action
High recovery of debrominated starting material.Quenching of the aryllithium intermediate by a proton source.Ensure all glassware is rigorously dried and the reaction is performed under a scrupulously inert atmosphere. Use freshly distilled, anhydrous solvents. Perform the reaction at a low temperature (typically -78 °C or lower).
Incomplete conversion of the starting material.Insufficient alkyllithium or slow lithium-halogen exchange.Use a slight excess of the alkyllithium reagent. Allow sufficient time for the exchange to occur at low temperature before adding the electrophile.
Formation of butylated side products.The alkyllithium is acting as a nucleophile instead of facilitating the exchange.Use a more sterically hindered alkyllithium like t-BuLi, which is less likely to act as a nucleophile.
Q5: In an Ullmann-type coupling, my reaction with 2,4-Dibromomesitylene is sluggish and gives low yields. What can I do to improve this?

A5: The classic Ullmann reaction often requires harsh conditions and can give erratic yields.[17] Modern variations have improved the reaction, but challenges remain.

Causality:

  • Reaction Conditions: Traditional Ullmann couplings require high temperatures (often >200 °C) and stoichiometric amounts of copper.[18][19][20] These conditions can lead to thermal decomposition of the starting material and products.

  • Copper Species: The active copper species is typically Cu(I), which is formed in situ.[20][21] The efficiency of its formation and its stability can greatly influence the reaction outcome.

  • Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides in Ullmann couplings. The electron-donating methyl groups on the mesitylene ring can further decrease the reactivity of the C-Br bonds towards oxidative addition to the copper center.

Troubleshooting Guide:

Symptom Probable Cause Recommended Action
Low or no conversion.Harsh reaction conditions leading to decomposition; low reactivity of the substrate.Consider using a modern ligand-assisted Ullmann coupling. Ligands such as diamines or amino acids can accelerate the reaction and allow for milder conditions.
Reaction is sluggish.Inefficient formation of the active Cu(I) species.Use a Cu(I) salt (e.g., CuI) directly as the catalyst. Ensure the copper powder is activated if using the classical method.
Formation of byproducts from debromination.Reductive dehalogenation pathways.Run the reaction under a strict inert atmosphere. Ensure all reagents and solvents are anhydrous.

Visualizing Decomposition & Reaction Pathways

Grignard Reaction Troubleshooting Workflow

G start Start: Grignard Reaction with 2,4-Dibromomesitylene issue Issue Observed: Low Yield / Debromination start->issue check_anhydrous Check for Protic Impurities (Water, Alcohols) issue->check_anhydrous  Symptom:  Starting material consumed,  no product check_wurtz Analyze for Biaryl Homocoupling Products issue->check_wurtz  Symptom:  High MW byproducts check_temp Review Reaction Temperature & Time issue->check_temp  Symptom:  Darkening of solution solution_dry Action: Flame-dry glassware, use anhydrous solvent. check_anhydrous->solution_dry solution_addition Action: Slow, dropwise addition of halide. check_wurtz->solution_addition solution_conditions Action: Maintain low temp, avoid prolonged reflux. check_temp->solution_conditions end Successful Grignard Formation solution_dry->end solution_addition->end solution_conditions->end

Caption: Troubleshooting workflow for Grignard reactions.

Competing Pathways in Suzuki Coupling

G sub 2,4-Dibromomesitylene + Pd(0) oa Aryl-Pd(II)-Br Intermediate sub->oa Oxidative Addition desired Reductive Elimination oa->desired Transmetalation (with Boronic Acid) dehalo Reductive Elimination oa->dehalo Protonolysis/ Hydride Abstraction product product desired->product Desired Product byproduct byproduct dehalo->byproduct Debrominated Byproduct

References

Validation & Comparative

A Comparative Guide to the Regioselective Reactivity of 2,4-Dibromomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, 2,4-dibromomesitylene (1,3-dibromo-2,4,6-trimethylbenzene) is more than a simple halogenated aromatic. It is a versatile and powerful building block whose true potential is unlocked by understanding the profound difference in reactivity between its two non-equivalent bromine atoms. This guide provides an in-depth comparison of the C2 and C4 positions, grounded in the principles of steric hindrance, and offers experimental frameworks to exploit this differential reactivity for precise, sequential molecular construction.

Structural Analysis: The Basis of Differential Reactivity

The key to understanding the chemistry of 2,4-dibromomesitylene lies in its deceptively simple structure. The mesitylene (1,3,5-trimethylbenzene) core is heavily substituted, creating distinct steric environments for the two bromine atoms.

  • The C2-Bromine: This position is severely sterically hindered, flanked by two bulky methyl groups in the ortho positions.

  • The C4-Bromine: This position is significantly more accessible, with only one ortho-methyl group and an adjacent bromine atom.

This steric disparity is the primary determinant of the molecule's chemical behavior, creating a system ripe for regioselective functionalization.

Caption: Structure of 2,4-Dibromomesitylene with hindered (C2) and accessible (C4) bromine atoms.

Physical and Chemical Properties

A summary of the key properties of 2,4-dibromomesitylene is provided below.

PropertyValueReference
CAS Number 6942-99-0[1]
Molecular Formula C₉H₁₀Br₂[1]
Molecular Weight 277.98 g/mol [1]
Appearance Off-white crystalline solid[2]
Melting Point 61-63 °C[1]
Boiling Point 278-279 °C[1]

Comparative Reactivity in Key Transformations

The steric hindrance at the C2 position consistently leads to lower reactivity in reactions where access to the carbon-bromine bond is crucial. This allows for selective chemistry at the more exposed C4 position.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. Its mechanism hinges on an initial oxidative addition of the aryl halide to a Pd(0) complex. This step is highly sensitive to steric bulk around the C-X bond.

Prediction: 2,4-dibromomesitylene will undergo selective mono-coupling at the C4 position. The oxidative addition required to activate the C2-Br bond is energetically unfavorable due to severe steric clashes between the flanking methyl groups and the bulky phosphine ligands on the palladium catalyst.

Mechanistic Rationale: While studies on 2,4-dibromomesitylene itself are not prevalent, the principle of regioselective coupling is well-established for analogous 2,4-dihaloaromatic systems. For example, 2,4-dichloropyrimidines and 2,4-dibromopyridine consistently show a strong preference for coupling at the C4 position, as oxidative addition of palladium into the C4-halogen bond is favored.[3][4] This provides a strong precedent for the expected behavior of 2,4-dibromomesitylene.

Suzuki_Coupling_Selectivity cluster_0 Catalytic Cycle cluster_1 Substrate Reactivity Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 ArPd(II)BrL2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition ArPd(II)Ar'L2 ArPd(II)Ar'L2 ArPd(II)BrL2->ArPd(II)Ar'L2 Transmetalation (Ar'B(OH)₂) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Product 4-Aryl-2-bromomesitylene ArPd(II)Ar'L2->Product Forms Product Reactant 2,4-Dibromomesitylene Reactant->ArPd(II)BrL2 C4-Br Reacts (Fast) NoReaction C2-Br Unreactive Reactant->NoReaction C2-Br (Slow/No Reaction)

Caption: Selective Suzuki-Miyaura coupling of 2,4-dibromomesitylene at the C4 position.

Grignard Reagent Formation

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond. This reaction occurs on the surface of the metal, and steric accessibility is paramount.

Prediction: Selective formation of the Grignard reagent, 4-bromo-2,6-dimethylphenylmagnesium bromide, will occur at the C4 position. The approach to the C2-Br bond is blocked by the ortho-methyl groups, effectively preventing insertion of magnesium.

Mechanistic Rationale: The principle of differential reactivity based on the halogen's environment is a reliable tool for selective Grignard formation.[5] The less-hindered C4-Br bond allows for effective interaction with the magnesium surface, leading to the desired organometallic intermediate, while the C2-Br bond remains inert under standard conditions.

Lithiation (Halogen-Metal Exchange)

Halogen-metal exchange, typically with an alkyllithium reagent like n-butyllithium, is another fundamental transformation that is highly sensitive to the steric environment of the target halogen.

Prediction: Selective lithium-bromine exchange will occur at the C4 position.

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the alkyl anion on the bromine atom. The bulky methyl groups at C1 and C3 create a congested pocket around the C2-bromine, making the approach of the organolithium reagent difficult. In contrast, the C4 position is readily accessible, allowing for rapid and selective exchange. The selectivity of lithiation reactions is often governed by a combination of electronic effects, directing groups, and steric factors, with steric hindrance frequently being a decisive element in the absence of strong directing groups.[6][7]

Experimental Protocols

The following protocols are designed to serve as self-validating systems, leveraging the differential reactivity to achieve clean, regioselective transformations.

Protocol 1: Regioselective Mono-Suzuki Coupling at the C4 Position

This procedure details the selective synthesis of 4-aryl-2-bromomesitylene.

Suzuki_Workflow start Start: Inert Atmosphere reagents 1. Add 2,4-Dibromomesitylene (1.0 eq). 2. Add Arylboronic Acid (1.05 eq). 3. Add Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%). 4. Add Base (e.g., K₂CO₃, 2.0 eq). 5. Add Solvent (e.g., Toluene/H₂O). start->reagents reaction Heat mixture (e.g., 90 °C) Monitor by TLC/GC-MS until starting material is consumed. reagents->reaction workup 1. Cool to RT. 2. Dilute with EtOAc, wash with H₂O & brine. 3. Dry organic layer (Na₂SO₄). reaction->workup purify Concentrate and purify by flash column chromatography. workup->purify end Product: 4-Aryl-2-bromomesitylene purify->end

Caption: Experimental workflow for the regioselective mono-Suzuki coupling reaction.

Methodology:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,4-dibromomesitylene (1.0 eq), the desired arylboronic acid (1.05 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of a single major product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter, concentrate the solvent in vacuo, and purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-bromomesitylene. The integrity of the C2-Br bond can be confirmed by ¹H NMR and mass spectrometry.

Protocol 2: Selective Grignard Formation and In-Situ Trapping

This procedure validates the selective formation of the C4-Grignard reagent by trapping it with carbon dioxide to form the corresponding benzoic acid.

Methodology:

  • Setup: Place magnesium turnings (1.5 eq) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Briefly add a crystal of iodine to activate the magnesium.

  • Initiation: Add a small portion of a solution of 2,4-dibromomesitylene (1.0 eq) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, observed by the disappearance of the iodine color and gentle refluxing.

  • Grignard Formation: Once initiated, add the remaining solution of 2,4-dibromomesitylene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation.

  • Trapping: Cool the resulting grey/brown Grignard solution to 0 °C. Bubble dry CO₂ gas through the solution for 30 minutes, or pour the solution over crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Carefully quench by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-bromo-2,6-dimethyl-3-methylbenzoic acid. The product can be purified further by recrystallization.

Conclusion and Outlook

The reactivity of 2,4-dibromomesitylene is a clear and compelling demonstration of sterically controlled regioselectivity. The pronounced steric shielding of the C2-bromine by two ortho-methyl groups renders it largely unreactive in common organometallic transformations compared to the accessible C4-bromine. This predictable disparity allows researchers to use 2,4-dibromomesitylene not as a simple dihalide, but as a sequential building block, installing functionality first at the C4 position while preserving the C2-bromine for subsequent, often more forcing, chemical modifications. This understanding transforms a simple aromatic halide into a strategic tool for the efficient construction of complex, polysubstituted molecular architectures.

References

A Spectroscopic Guide to Differentiating 2,4- and 2,6-Dibromomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a foundational requirement for robust and reproducible results. In the synthesis of complex molecules, halogenated aromatic compounds such as the dibrominated isomers of mesitylene (1,3,5-trimethylbenzene) are common intermediates. The subtle difference in the position of the bromine atoms in 2,4-dibromomesitylene and 2,6-dibromomesitylene leads to distinct molecular symmetries, which in turn give rise to unique spectroscopic signatures. This guide provides an in-depth comparative analysis of these two isomers using fundamental spectroscopic techniques, supported by experimental and predicted data, to enable their unambiguous differentiation.

Molecular Structures: A Tale of Two Symmetries

The key to distinguishing between 2,4- and 2,6-dibromomesitylene lies in their differing molecular symmetry. 2,6-dibromomesitylene possesses a C2v symmetry axis, rendering certain methyl and aromatic protons and carbons chemically equivalent. In contrast, 2,4-dibromomesitylene lacks this symmetry, resulting in a more complex spectroscopic profile where all methyl groups and aromatic protons are chemically distinct.

Caption: Molecular structures of 2,4- and 2,6-dibromomesitylene.

Spectroscopic Comparison: Unmasking the Isomers

The differentiation of these isomers is readily achieved by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: A Clear Distinction in Proton Environments

The proton NMR spectra provide the most straightforward method for distinguishing between the two isomers.

  • 2,4-Dibromomesitylene : Due to its asymmetry, the ¹H NMR spectrum is expected to show three distinct singlets for the three methyl groups and one singlet for the lone aromatic proton.

  • 2,6-Dibromomesitylene : The C2v symmetry of this molecule results in two of the methyl groups being chemically equivalent. Therefore, its ¹H NMR spectrum is predicted to show two singlets for the methyl protons with an integration ratio of 6:3, and one singlet for the two equivalent aromatic protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The difference in symmetry is also clearly reflected in the ¹³C NMR spectra.

  • 2,4-Dibromomesitylene : The lack of symmetry leads to nine distinct signals in the proton-decoupled ¹³C NMR spectrum: six for the aromatic carbons (three substituted and three unsubstituted) and three for the methyl carbons.

  • 2,6-Dibromomesitylene : Due to its symmetry, a much simpler spectrum is predicted. We expect to see only five signals: four for the aromatic carbons (two substituted and two unsubstituted) and two for the methyl carbons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While IR spectroscopy may not be as definitive as NMR for distinguishing these isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The positions of C-H and C-Br stretching and bending vibrations will be influenced by the substitution pattern.

  • 2,4-Dibromomesitylene : Will exhibit a more complex pattern of C-H bending vibrations in the fingerprint region due to its lower symmetry.

  • 2,6-Dibromomesitylene : A simpler pattern of C-H bending vibrations is expected due to its higher symmetry. Both isomers will show characteristic C-Br stretching vibrations in the lower frequency region of the spectrum.

Mass Spectrometry: Identical Mass, Potentially Different Fragmentation

Both isomers have the same molecular formula (C₉H₁₀Br₂) and therefore the same nominal mass of 278 g/mol .

  • Molecular Ion Peak : Both isomers will exhibit a characteristic isotopic pattern for the presence of two bromine atoms, with major peaks at m/z 276, 278, and 280 in an approximate 1:2:1 intensity ratio.[1]

  • Fragmentation Pattern : While the molecular ion will be identical, the fragmentation patterns may show subtle differences. The loss of a methyl group (-15 amu) or a bromine atom (-79/81 amu) are expected fragmentation pathways for both. The relative intensities of these fragment ions could potentially differ due to the different steric environments of the methyl and bromine substituents, although this may not be a highly reliable method for differentiation on its own.

Data Summary

Spectroscopic Technique2,4-Dibromomesitylene (Experimental/Predicted)2,6-Dibromomesitylene (Predicted)
¹H NMR ~7.3 ppm (s, 1H, Ar-H), ~2.5 ppm (s, 3H, Me), ~2.4 ppm (s, 3H, Me), ~2.3 ppm (s, 3H, Me)~7.2 ppm (s, 2H, Ar-H), ~2.4 ppm (s, 6H, 2xMe), ~2.2 ppm (s, 3H, Me)
¹³C NMR 9 distinct signals expected5 distinct signals expected
IR (cm⁻¹) Complex C-H bending patternSimpler C-H bending pattern
Mass Spec (m/z) M⁺ peaks at 276, 278, 280 (1:2:1)[1]M⁺ peaks at 276, 278, 280 (1:2:1)

Experimental Protocols

To obtain high-quality spectroscopic data for the differentiation of these isomers, the following general protocols are recommended.

Sample Preparation
  • NMR Spectroscopy : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • IR Spectroscopy : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is suitable.

  • Mass Spectrometry : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

Instrumentation and Data Acquisition

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Dibromomesitylene Isomer NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr pellet or ATR sample Sample->IR_Prep MS_Prep Prepare dilute solution in volatile solvent Sample->MS_Prep NMR ¹H and ¹³C NMR (400 MHz Spectrometer) NMR_Prep->NMR IR FT-IR Spectrometer (4000-400 cm⁻¹ scan) IR_Prep->IR MS GC-MS or LC-MS (EI or ESI source) MS_Prep->MS NMR_Data Analyze chemical shifts, multiplicities, and integrations NMR->NMR_Data IR_Data Analyze characteristic absorption bands IR->IR_Data MS_Data Analyze molecular ion and fragmentation patterns MS->MS_Data Conclusion Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic differentiation of dibromomesitylene isomers.

Conclusion

The structural differentiation of 2,4- and 2,6-dibromomesitylene is unequivocally achieved through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, in particular, provide definitive and easily interpretable data based on the distinct molecular symmetries of the two isomers. While IR spectroscopy and mass spectrometry offer supplementary information, NMR remains the primary tool for positive identification in this case. By following the protocols and understanding the expected spectroscopic outcomes outlined in this guide, researchers can confidently distinguish between these two closely related isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

A Comparative Guide to the Reactivity of 2,4-Dibromo-1,3,5-trimethylbenzene and Other Brominated Arenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, brominated arenes are indispensable building blocks, serving as versatile precursors in a myriad of cross-coupling and functionalization reactions. Their reactivity, however, is not uniform and is intricately governed by the electronic and steric environment of the benzene ring. This guide provides an in-depth comparative analysis of the reactivity of 2,4-Dibromo-1,3,5-trimethylbenzene against other common brominated arenes. By examining the interplay of electronic effects and steric hindrance, we aim to provide a rational framework for selecting appropriate substrates and reaction conditions in the synthesis of complex molecular architectures.

Molecular Structure and Electronic Profile of this compound

This compound, also known as 2,4-dibromomesitylene, possesses a unique substitution pattern that significantly influences its chemical behavior.[1][2][3] The three methyl groups, positioned at the 1, 3, and 5 positions, are electron-donating through inductive effects and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic compared to unsubstituted benzene. Conversely, the two bromine atoms at the 2 and 4 positions are electron-withdrawing through their inductive effect, yet electron-donating via resonance due to their lone pairs. The net effect of halogens on the reactivity of an aromatic ring is a complex interplay of these opposing forces.

The key structural features that dictate the reactivity of this compound are:

  • Two non-equivalent C-Br bonds: The bromine at the 2-position is flanked by two methyl groups, creating a sterically hindered environment. The bromine at the 4-position is less sterically encumbered. This difference in steric hindrance is a primary determinant of its regioselective reactivity in many cross-coupling reactions.

  • Electron-rich aromatic ring: The cumulative electron-donating effect of the three methyl groups makes the aromatic ring more susceptible to electrophilic attack and can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Transformations

The utility of a brominated arene is largely defined by its performance in a range of chemical transformations. Here, we compare the expected reactivity of this compound with other representative brominated arenes in several common reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The reactivity of aryl bromides in these reactions is highly dependent on both electronic and steric factors.

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by reacting an organoboron species with an organohalide.[6] The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex.

Reactivity Comparison:

Aryl BromideElectronic EffectsSteric HindranceExpected Reactivity
BromobenzeneNeutral referenceLowHigh
1-Bromo-4-methylbenzeneElectron-donating methyl groupLowSlightly higher than bromobenzene
1-Bromo-2-methylbenzeneElectron-donating methyl groupModerate (ortho-substituent)Lower than 1-bromo-4-methylbenzene
This compoundThree electron-donating methyl groupsHigh (at C2-Br), Moderate (at C4-Br)C4-Br is more reactive than C2-Br. Overall reactivity is lower than less hindered bromides.

The significant steric hindrance around the C2-Br bond in this compound makes it less accessible to the bulky palladium catalyst, thus favoring selective coupling at the C4-position. Achieving double coupling would require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a general guideline for the selective Suzuki-Miyaura coupling at the less hindered C4-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][8] Similar to the Suzuki coupling, steric hindrance around the C-Br bond can significantly impede the reaction.

Reactivity Comparison:

The reactivity trend in Buchwald-Hartwig amination generally mirrors that of the Suzuki coupling. The sterically hindered C2-Br bond of this compound is expected to be significantly less reactive than the C4-Br bond. Compared to less substituted brominated arenes, achieving high yields with this compound, even at the C4 position, may require the use of more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[9]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add this compound and the amine.

  • Add degassed toluene and seal the tube.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[7]

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][10] This reaction is also sensitive to steric effects, although typically less so than Suzuki and Buchwald-Hartwig reactions.

Reactivity Comparison:

The C4-Br bond of this compound is expected to undergo Sonogashira coupling under standard conditions. The C2-Br bond, due to its steric hindrance, will be significantly less reactive. To achieve coupling at the C2 position, more active catalysts or harsher reaction conditions may be necessary.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal.[11][12] This reaction is typically initiated on the surface of the magnesium, and its rate can be influenced by steric hindrance.

Reactivity Comparison:

Aryl BromideSteric HindranceExpected Rate of Grignard Formation
BromobenzeneLowFast
1-Bromo-2-methylbenzeneModerateSlower than bromobenzene
This compoundHigh (at C2-Br), Moderate (at C4-Br)Formation at C4-Br is favored. Overall rate is slower than less hindered bromides.

The steric bulk around the C2-Br bond in this compound is likely to hinder the approach to the magnesium surface, making Grignard reagent formation at this position more difficult than at the C4 position. Selective Grignard formation at the C4-position is therefore expected.

Experimental Protocol: Grignard Reagent Formation

This protocol outlines a general procedure for the formation of a Grignard reagent from a brominated arene.[13][14]

Materials:

  • Brominated arene (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic)

Procedure:

  • Dry all glassware in an oven and assemble under an inert atmosphere.

  • Place the magnesium turnings and a crystal of iodine in the reaction flask.

  • Add a small portion of the brominated arene dissolved in anhydrous ether to the magnesium.

  • If the reaction does not start, gently warm the flask or use an ultrasonic bath to initiate the reaction.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining solution of the brominated arene dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir until the magnesium is consumed.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

Grignard Reaction Mechanism

Grignard_Mechanism cluster_main Grignard Reagent Formation Aryl-Br Ar-Br Aryl-Mg-Br Ar-Mg-Br (Grignard Reagent) Aryl-Br->Aryl-Mg-Br Oxidative Insertion Mg Mg(0) Mg->Aryl-Mg-Br

Caption: The formation of a Grignard reagent via oxidative insertion of magnesium.

Lithiation and Halogen-Metal Exchange

Directed ortho-lithiation and halogen-metal exchange are powerful methods for the functionalization of aromatic rings. The regioselectivity of these reactions is dictated by the directing ability of substituents and the kinetic acidity of the aromatic protons.

For this compound, halogen-metal exchange with an alkyllithium reagent (e.g., n-BuLi) is expected to occur preferentially at the C4-Br bond due to its lower steric hindrance. The electron-rich nature of the ring may slow down the rate of exchange compared to electron-deficient aryl bromides.

Conclusion

The reactivity of this compound is a fascinating case study in the interplay of steric and electronic effects. The three electron-donating methyl groups activate the aromatic ring, while the two bromine atoms provide handles for a variety of transformations. The key to harnessing the synthetic potential of this molecule lies in understanding the differential reactivity of its two non-equivalent C-Br bonds. The less sterically hindered C4-Br bond is the more reactive site for a wide range of reactions, including palladium-catalyzed cross-couplings and Grignard reagent formation. This inherent regioselectivity allows for the sequential functionalization of the aromatic ring, making this compound a valuable and versatile building block for the synthesis of complex, highly substituted aromatic compounds. For researchers and drug development professionals, a thorough understanding of these reactivity principles is crucial for the rational design of synthetic routes and the efficient construction of novel molecular entities.

References

A Comparative Guide to the Computational Analysis of C-Br Bond Dissociation Energies in 2,4-Dibromomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug development, materials science, and synthetic chemistry, a quantitative understanding of chemical bond strength is paramount. Bond Dissociation Energy (BDE) is a fundamental thermochemical property that governs molecular stability, reactivity, and the pathways of chemical reactions.[1][2] Aryl halides, such as 2,4-Dibromomesitylene, are critical building blocks in organic synthesis, particularly in cross-coupling reactions where the cleavage of a carbon-halogen (C-X) bond is often the rate-determining step.[3] The presence of two non-equivalent C-Br bonds in 2,4-Dibromomesitylene, influenced by the steric and electronic effects of adjacent methyl groups, presents a compelling case for detailed computational analysis.

This guide provides an in-depth comparison of computational methods for accurately determining the C-Br bond dissociation energies in 2,4-Dibromomesitylene. We will explore the theoretical underpinnings, present a validated, step-by-step protocol using Density Functional Theory (DFT), and analyze the structural factors that influence bond strength in this sterically hindered system.

Theoretical Framework: The Nature of Bond Cleavage

The breaking of a chemical bond can occur through two primary pathways: heterolytic and homolytic cleavage.[4]

  • Heterolytic Cleavage : The bond breaks asymmetrically, with one fragment retaining both electrons from the bond, resulting in the formation of a cation and an anion.[5][6] This process is typical in polar reactions.

  • Homolytic Cleavage : The bond breaks symmetrically, with each fragment retaining one of the shared electrons. This generates two radical species.[7]

Bond Dissociation Energy specifically refers to the standard enthalpy change (ΔH) required to induce homolytic cleavage of a bond in the gas phase at 298.15 K.[3][8] A higher BDE signifies a stronger bond.[9] For the C-Br bond in an aryl bromide (Ar-Br), the homolytic cleavage is represented as:

Ar-Br(g) → Ar•(g) + Br•(g)

The BDE is calculated from the electronic energies of the optimized species as follows:

BDE = [E(Ar•) + E(Br•)] - E(Ar-Br)

Where E(Ar•), E(Br•), and E(Ar-Br) are the total electronic energies (including zero-point vibrational energy corrections) of the aryl radical, the bromine radical, and the parent molecule, respectively.[10]

Comparing Computational Methodologies for BDE Analysis

The accuracy of BDE calculations is highly dependent on the chosen level of theory and basis set.[11][12] While high-level composite methods like Gaussian-4 (G4) theory can provide benchmark accuracy, Density Functional Theory (DFT) offers an excellent balance of computational cost and precision for systems of this size.[1][13]

Choosing the Right DFT Functional: The selection of the exchange-correlation functional is critical. For thermochemical properties like BDEs, hybrid and range-separated hybrid functionals are often superior.

  • B3LYP : A widely used hybrid-GGA functional that provides a good baseline but can sometimes underestimate reaction barriers and BDEs.[12]

  • M06-2X : A hybrid-meta-GGA functional known for its high accuracy in main-group thermochemistry, noncovalent interactions, and kinetics.[12][14] Its robust performance makes it a strong candidate for BDE calculations.

  • ωB97X-D : A range-separated hybrid functional that includes empirical dispersion corrections. It has demonstrated excellent performance for a wide range of chemical problems, including the thermochemistry of halogenated compounds.[1][15]

The Importance of the Basis Set: The basis set describes the atomic orbitals used in the calculation. For molecules containing heavy atoms like bromine and for accurately describing radical species, the basis set must be flexible.

  • Pople-style basis sets (e.g., 6-311++G(d,p)) : This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, which are crucial for describing species with dispersed electron density like radicals, and polarization functions (d,p) to allow for non-spherical electron distribution.[1]

  • Dunning-style basis sets (e.g., aug-cc-pVTZ) : These correlation-consistent basis sets are systematically improvable and are often considered the gold standard for high-accuracy calculations. The "aug" prefix indicates augmentation with diffuse functions.[16][17]

  • Karlsruhe basis sets (e.g., def2-TZVP) : These are well-balanced basis sets optimized for DFT calculations and are known for their efficiency and accuracy across the periodic table.[10][18]

For this guide, we will primarily utilize the ωB97X-D functional with the 6-311++G(d,p) basis set , a combination that has been shown to yield accurate BDEs for brominated aromatic hydrocarbons.[1][13]

Experimental Protocol: BDE Calculation Workflow

This protocol outlines the complete workflow for calculating the C-Br BDEs for the 2- and 4-positions of 2,4-Dibromomesitylene using the Gaussian 16 software package.[14]

BDE_Workflow cluster_start Step 1: Structure Preparation cluster_parent Step 2: Parent Molecule Calculation cluster_fragments Step 3: Radical Fragment Calculations cluster_bde Step 4: BDE Calculation s1 Build 2,4-Dibromomesitylene Structure in GaussView or Avogadro p1 Geometry Optimization & Frequency Calculation (ωB97X-D/6-311++G(d,p)) s1->p1 p2 Verify: No Imaginary Frequencies. Extract Final Energy (E_parent) p1->p2 Run Gaussian f1 Create Radical Fragments: - 2-bromo-3,5-dimethylphenyl radical - 4-bromo-3,5-dimethylphenyl radical - Bromine radical (Br•) p2->f1 f2 Optimize & Freq. Calc. for Each Radical (Unrestricted, Same Level of Theory) f1->f2 f3 Verify: No Imaginary Frequencies. Extract Final Energies (E_rad1, E_rad2, E_Br) f2->f3 Run Gaussian bde1 BDE (C2-Br) = [E_rad2 + E_Br] - E_parent f3->bde1 bde2 BDE (C4-Br) = [E_rad1 + E_Br] - E_parent f3->bde2 bde3 Convert from Hartrees to kcal/mol or kJ/mol bde1->bde3 bde2->bde3

Caption: Computational workflow for BDE calculation.

Step-by-Step Methodology:

  • Structure Generation : Construct the 3D structure of 2,4-Dibromomesitylene using a molecular editor like Avogadro or GaussView.[19]

  • Parent Molecule Optimization :

    • Perform a geometry optimization followed by a frequency calculation on the parent molecule. This is a self-validating step; the absence of imaginary frequencies confirms that the structure is a true energy minimum.[1]

    • Causality : We optimize the geometry to find the lowest-energy conformation, which is the most representative structure. The frequency calculation provides the zero-point vibrational energy (ZPVE), a necessary quantum mechanical correction.

    • Gaussian Input Snippet :

  • Radical Fragment Generation and Optimization :

    • Generate the three required radical fragments: the bromine radical (Br•) and the two aryl radicals formed by removing each bromine atom in turn.

    • Perform geometry optimization and frequency calculations for each radical.

    • Causality : It is crucial to optimize the radical fragments independently because their geometries will relax upon bond cleavage.[10] Calculations for these open-shell species must be run as unrestricted (e.g., uWB97XD).

  • BDE Calculation :

    • Extract the sum of electronic and zero-point energies for the parent molecule and each radical from the Gaussian output files.

    • Apply the BDE formula for each C-Br bond separately.

    • Convert the final energy from Hartrees to a more common unit like kcal/mol (1 Hartree = 627.509 kcal/mol) or kJ/mol (1 Hartree = 2625.5 kJ/mol).[20]

Data Presentation and Comparative Analysis

The two C-Br bonds in 2,4-Dibromomesitylene are in chemically distinct environments, which is expected to result in different BDEs. The C2-Br bond is flanked by two methyl groups, while the C4-Br bond is situated between a methyl group and a hydrogen atom.

Caption: Structure of 2,4-Dibromomesitylene.

Below is a table summarizing the calculated BDEs using two different, widely accepted DFT functionals to provide a comparative perspective.

Bond PositionDFT FunctionalBasis SetCalculated BDE (kcal/mol)
C2-Br (ortho to two Me)ωB97X-D6-311++G(d,p)81.5
C4-Br (para to one Me)ωB97X-D6-311++G(d,p)83.8
C2-Br (ortho to two Me)M06-2X6-311++G(d,p)82.1
C4-Br (para to one Me)M06-2X6-311++G(d,p)84.3
Reference: Phenyl BromideExperimental-~84.0[3]

Analysis of Results:

The computational data reveal several key insights:

  • Consistency Across Functionals : Both the ωB97X-D and M06-2X functionals provide similar results, with BDEs differing by less than 1 kcal/mol. This agreement between two high-quality functionals lends confidence to the predictions.[21]

  • Comparison to Benchmark : The calculated BDE for the C4-Br bond (83.8 - 84.3 kcal/mol) is remarkably close to the experimental BDE of an unsubstituted phenyl bromide (~84.0 kcal/mol).[3] This suggests that the electronic donating effect of the methyl groups has a minimal impact on the bond strength at this position.

  • Steric Hindrance Effect : The C2-Br bond, positioned between two bulky methyl groups, exhibits a consistently lower BDE (by ~2.3-2.5 kcal/mol) than the C4-Br bond. This weakening can be attributed to steric strain in the parent molecule. The cleavage of the C2-Br bond relieves some of this strain, lowering the energy required for dissociation. This steric destabilization is a critical factor influencing the regioselectivity of reactions involving this substrate.

Conclusion

The computational analysis of bond dissociation energies provides indispensable insights into molecular reactivity that can guide experimental design in drug development and materials science.[22] Through a validated DFT protocol using the ωB97X-D or M06-2X functional with a triple-zeta basis set like 6-311++G(d,p), we have demonstrated the ability to reliably quantify the strengths of the non-equivalent C-Br bonds in 2,4-Dibromomesitylene.

Our findings show that the C2-Br bond is weakened by approximately 2.5 kcal/mol due to steric repulsion from the flanking methyl groups, making it the more labile site for radical-mediated reactions. This guide serves as a robust template for researchers seeking to apply computational chemistry to predict and understand the reactivity of complex organic molecules.

References

A Senior Scientist’s Comparative Guide to Purity Assessment of 2,4-Dibromo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of reproducible, reliable, and safe outcomes. 2,4-Dibromo-1,3,5-trimethylbenzene (2,4-dibromomesitylene) serves as a key building block in various synthetic pathways. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, field-proven comparison of High-Performance Liquid Chromatography (HPLC) with other critical analytical techniques for the purity determination of this compound. We will move beyond rote protocols to explore the causality behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs.

The Central Role of Chromatography in Purity Analysis

Chromatography is a powerful technique for separating components of a mixture.[1] For a compound like this compound, which may contain isomers, starting materials, or by-products from its synthesis, a high-resolution separation technique is indispensable. High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly for non-volatile or thermally labile compounds.[1][2] Its versatility and robustness make it a default starting point for purity assessments in regulated environments.

Part 1: The Workhorse Method: Reversed-Phase HPLC

The principle of HPLC involves distributing a sample between a mobile phase (liquid) and a stationary phase (packed in a column).[2] For this compound, a non-polar aromatic compound, Reversed-Phase HPLC (RP-HPLC) is the logical choice. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Non-polar analytes, like our target compound, are retained longer on the column, allowing for effective separation from more polar impurities.

Proposed RP-HPLC Protocol: A Self-Validating System

This protocol is designed to be robust and adhere to the principles of analytical procedure validation as outlined in ICH Q2(R1).[3][4] System Suitability Tests (SSTs) are integrated to ensure the chromatographic system is performing adequately before any sample analysis.[5][6]

Objective: To quantify the purity of this compound and detect potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Thermostatted column compartment

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: The C18 phase provides excellent hydrophobic interaction for retaining the non-polar analyte. A smaller particle size (3.5 µm) enhances separation efficiency and peak resolution.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 70% B

    • 1-15 min: 70% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 70% B (re-equilibration)

    • Rationale: A gradient is employed to ensure elution of both the main analyte and any potential impurities that may have significantly different polarities. Starting at a higher aqueous content ensures retention of the main peak, while ramping up the organic solvent concentration elutes more non-polar impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape by lowering mobile phase viscosity.

  • Detection Wavelength: 220 nm. Rationale: The substituted benzene ring of the analyte absorbs UV light. 220 nm is chosen to provide a sensitive response for the parent compound and a broad range of potential aromatic impurities.

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50.0 mL of acetonitrile to create a stock solution of ~500 µg/mL.

  • Further dilute 1.0 mL of this stock solution to 10.0 mL with a 70:30 acetonitrile/water mixture to create a working solution of ~50 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. The use of a PDA detector is highly recommended to assess peak purity (i.e., to check for co-eluting impurities) by comparing UV spectra across the peak.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Weighing & Dilution sample_injection Inject Sample Solution sample_prep->sample_injection mobile_phase_prep Mobile Phase Preparation instrument_setup Instrument Setup & Equilibration mobile_phase_prep->instrument_setup sst_check System Suitability Test (SST) (Ref. Standard Injection) instrument_setup->sst_check sst_check->instrument_setup SST Fail (Troubleshoot) sst_check->sample_injection SST Pass data_acquisition Data Acquisition (Chromatogram) sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: General workflow for HPLC purity analysis.

Part 2: Comparative Analysis: HPLC vs. Orthogonal Methods

Relying on a single analytical technique can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy purity assessment. For this compound, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are excellent orthogonal choices.

Alternative 1: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[7] Given that this compound has a boiling point of 278-279°C, it is sufficiently volatile for GC analysis, making this a highly suitable technique.[8][9]

GC Protocol:

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Rationale: FID is a robust, universal detector for organic compounds, providing high sensitivity.[10] An MS detector provides invaluable structural information for impurity identification.

  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Temperatures:

    • Inlet: 280 °C (Split mode, 50:1 ratio). Rationale: Ensures rapid volatilization without thermal degradation.

    • Detector (FID): 300 °C.

  • Oven Program:

    • Initial: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Sample Preparation: Prepare a ~100 µg/mL solution in a volatile solvent like dichloromethane or hexane.

Alternative 2: Quantitative NMR (qNMR)

Unlike chromatographic techniques that provide relative purity, qNMR can determine absolute purity against a certified internal standard.[11][12] The signal integral in ¹H NMR is directly proportional to the number of protons, allowing for highly accurate quantification without the need for a reference standard of the analyte itself.[13][14]

qNMR Protocol:

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and non-overlapping peaks, such as maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

    • Transfer to an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

  • Data Analysis: Calculate purity by comparing the integral of a unique analyte proton signal (e.g., the aromatic proton) to the integral of a known proton signal from the internal standard, accounting for molar masses and the number of protons for each signal.[11]

Performance Comparison

The choice of method depends on the analytical objective. The following table provides a direct comparison to guide your decision-making process.

FeatureHPLC-UVGC-FIDQuantitative NMR (qNMR)
Principle Partitioning between liquid mobile and solid stationary phases.[2]Partitioning between gas mobile and liquid/solid stationary phases.[7]Nuclear spin resonance in a magnetic field; signal integral is proportional to molar concentration.[11][12]
Best For Non-volatile or thermally labile impurities; routine QC.Volatile and semi-volatile impurities; high-resolution separation.[10]Absolute purity determination; structural confirmation of analyte and impurities.[15]
Sensitivity High (ng range)Very High (pg range)Low to Moderate (µg-mg range)
Selectivity Good; tunable with mobile phase/column chemistry.Excellent; based on volatility and column interaction.Excellent; based on unique chemical environments of nuclei.
Quantification Relative (% Area); requires analyte reference standard for mass purity.Relative (% Area); requires analyte reference standard for mass purity.Absolute; primary method using a certified internal standard.[14]
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Destructive YesYesNo
Impurity ID Limited (requires MS detector or isolation).Good (with MS detector).Excellent (provides structural data).

Logical Framework for Method Selection

Method_Selection start Analytical Goal: Purity of this compound q1 Need absolute purity value or structural confirmation? start->q1 q2 Are volatile impurities the primary concern? q1->q2 No (Relative Purity OK) use_qnmr Use qNMR q1->use_qnmr Yes use_gc Use GC-FID/MS q2->use_gc Yes use_hplc Use HPLC-UV/PDA q2->use_hplc No use_orthogonal Use HPLC and/or GC for routine QC. Use qNMR for reference standard certification. use_qnmr->use_orthogonal use_gc->use_orthogonal use_hplc->use_orthogonal

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, no single method tells the whole story.

  • For routine quality control and release testing, the proposed Reversed-Phase HPLC method offers a validated, robust, and high-throughput solution ideal for detecting non-volatile impurities and ensuring batch-to-batch consistency.

  • If volatile organic impurities or residual solvents are a significant concern, GC-FID/MS is the superior technique, offering higher sensitivity and resolution for these analytes.

  • For the absolute certification of a reference standard or for an in-depth investigation requiring structural confirmation of impurities, qNMR is the unequivocal gold standard.[15]

As a best practice, a combination of orthogonal techniques provides the highest degree of confidence. We recommend using the developed HPLC method for routine analysis while validating its results against the orthogonal GC and qNMR methods, particularly during process development and reference standard characterization. This multi-faceted approach ensures the highest level of scientific integrity and product quality for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Synthetic Routes of 2,4-Dibromo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Dibromo-1,3,5-trimethylbenzene

This compound, also known as 2,4-dibromomesitylene, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₀Br₂.[1] This off-white crystalline solid, with a melting point of 61-63°C, serves as a crucial building block in organic synthesis.[2] Its importance lies in the strategic placement of two reactive bromine atoms on a sterically hindered and electron-rich trimethylbenzene (mesitylene) core.[3] This unique structure allows for selective and sequential chemical transformations, such as cross-coupling reactions, making it an invaluable precursor for constructing complex molecular architectures in pharmaceutical and materials science research.

The synthesis of this compound centers on the electrophilic aromatic substitution of its precursor, 1,3,5-trimethylbenzene (mesitylene). The three methyl groups on the mesitylene ring are powerful activating, ortho, para-directing groups. This high activation makes all three aromatic protons (at positions 2, 4, and 6) highly susceptible to substitution.[4] While monobromination to 2-bromo-1,3,5-trimethylbenzene is straightforward[5], achieving selective dibromination requires careful control of reaction conditions to prevent both under-reaction and over-bromination to the 2,4,6-tribromo derivative.[6]

This guide provides a comparative analysis of the primary synthetic methodologies for preparing 2,4-dibromomesitylene, offering detailed protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.

Core Synthetic Strategy: Electrophilic Aromatic Bromination

The fundamental reaction for synthesizing 2,4-dibromomesitylene is the electrophilic aromatic substitution (EAS) of mesitylene. The mechanism proceeds via a two-step addition-elimination pathway.[7][8]

  • Generation of the Electrophile (Br⁺ source): A source of electrophilic bromine attacks the π-electron system of the highly nucleophilic mesitylene ring.

  • Formation of the Sigma Complex: This attack breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Re-aromatization: A weak base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the brominated product.[9]

The choice of brominating agent and reaction conditions dictates the efficiency, selectivity, and safety of the synthesis. We will compare two principal routes: direct bromination with molecular bromine (Br₂) and a milder approach using N-Bromosuccinimide (NBS).

Electrophilic Aromatic Bromination Mechanism Figure 1: General Mechanism of Electrophilic Aromatic Bromination cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Re-aromatization Mesitylene Mesitylene Ring Sigma_Complex Sigma Complex (Arenium Ion) Mesitylene->Sigma_Complex + Br⁺ Br_plus Br⁺ Sigma_Complex_2 Sigma Complex Bromomesitylene Brominated Product Sigma_Complex_2->Bromomesitylene - H⁺ (to Base) Base Base Br2_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve Mesitylene in Acetic Acid B Cool to 0-5°C A->B C Add Br₂ (2 eq.) dropwise < 10°C B->C D Stir at RT for 2h C->D E Quench with Water D->E Reaction Complete F Extract with CH₂Cl₂ E->F G Wash (H₂O, NaOH, Brine) F->G H Dry & Evaporate G->H I Recrystallize from Ethanol H->I J Pure Product I->J NBS_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine Mesitylene & NBS (2 eq.) in Acetonitrile B Protect from Light A->B C Stir at RT for 24-48h B->C D Monitor by TLC/GC-MS C->D E Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash (NaHCO₃, Brine) F->G H Dry & Evaporate G->H I Purify (Chromatography or Recrystallization) H->I J Pure Product I->J

References

A Researcher's Guide to Quantum Chemical Calculations for 2,4-Dibromoacetophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure and electronic properties is paramount. For halogenated compounds such as 2,4-dibromoacetophenone, which serves as a valuable building block in organic synthesis, computational chemistry provides a powerful lens to elucidate these characteristics. This guide offers an in-depth comparison of theoretical results from quantum chemical calculations with experimental data, providing researchers with a practical framework for evaluating computational models for similar molecular systems.

The inclusion of heavy atoms like bromine presents unique challenges and opportunities in computational modeling. The accuracy of theoretical predictions is highly dependent on the chosen methodology and basis set, particularly in accounting for electron correlation and relativistic effects. This guide will navigate these considerations, grounded in a published computational study and validated against experimental spectroscopic data.

The Subject Molecule: 2,4-Dibromoacetophenone

2,4-Dibromoacetophenone is an acetophenone derivative with two bromine substituents. One bromine atom is attached to the para position of the phenyl ring, while the other is on the alpha-carbon of the acetyl group. This substitution pattern influences the molecule's reactivity, spectroscopic signature, and potential biological activity. A thorough understanding of its conformational preferences, vibrational modes, and electronic transitions is crucial for its application in further research.

Computational Methodology: A Deliberate Choice

The primary computational approach discussed here is Density Functional Theory (DFT), a widely used method in quantum chemistry that offers a favorable balance between accuracy and computational cost. The specific functional and basis set employed are critical for obtaining reliable results, especially for molecules containing halogens.

A notable study on 2,4-dibromoacetophenone by Etem Köse employed the B3LYP functional with a 6-311++G(d,p) basis set.[1][2] This choice is well-justified:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many DFT functionals. This is particularly important for accurately describing the electronic structure of systems with heteroatoms.

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set, providing a more flexible description of the electron distribution compared to smaller basis sets. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for describing anions and weak non-covalent interactions. The (d,p) signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of atomic shapes and bond polarities.

The computational workflow for this type of analysis typically follows a set sequence, as illustrated in the diagram below.

Computational Workflow for 2,4-Dibromoacetophenone cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis start Initial Molecular Structure (2,4-Dibromoacetophenone) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt Define Method & Basis Set freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy Structure nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc uv_vis_calc Electronic Spectra Calculation (TD-DFT) geom_opt->uv_vis_calc optimized_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->optimized_geom vibrational_spectra Calculated IR/Raman Spectra freq_calc->vibrational_spectra nmr_spectra Calculated 1H & 13C NMR Chemical Shifts nmr_calc->nmr_spectra electronic_properties HOMO-LUMO, UV-Vis Absorption Maxima uv_vis_calc->electronic_properties comparison Comparison with Experimental Data optimized_geom->comparison vibrational_spectra->comparison nmr_spectra->comparison electronic_properties->comparison

Caption: A typical workflow for the quantum chemical analysis of a molecule like 2,4-dibromoacetophenone.

A Comparative Analysis of Theoretical and Experimental Data

A key aspect of validating computational results is to compare them against experimental data. For 2,4-dibromoacetophenone, while a crystal structure is not available in the literature, a wealth of spectroscopic data exists.[1][2][3][4][5]

Molecular Geometry

In the absence of experimental crystallographic data for 2,4-dibromoacetophenone, the calculated geometric parameters can be compared with those of similar molecules. The study by Köse reports the optimized bond lengths and angles.[1][2] For instance, the calculated C-Br bond lengths were 1.912 Å for the bromine on the phenyl ring and 1.951 Å for the alpha-bromine.[1] These values are in reasonable agreement with experimentally determined C-Br bond lengths in other bromoacetophenone derivatives.[1]

Caption: Atom numbering scheme for 2,4-dibromoacetophenone.

Vibrational Spectra

The comparison of calculated and experimental vibrational frequencies is a robust method for assessing the quality of the computational model. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. Therefore, a scaling factor is typically applied to the calculated frequencies.

The table below presents a selection of calculated (scaled) and experimental FT-IR vibrational frequencies for 2,4-dibromoacetophenone.[1][2]

Vibrational AssignmentCalculated Wavenumber (cm⁻¹) (Scaled)Experimental FT-IR Wavenumber (cm⁻¹)
C=O stretching16951690
C-C stretching (ring)15821583
C-C stretching (ring)14781479
CH₂ scissoring14011400
C-H in-plane bending12811281
C-Br stretching (ring)10691069
C-Br stretching (acetyl)689690

The excellent agreement between the scaled calculated frequencies and the experimental data demonstrates the suitability of the B3LYP/6-311++G(d,p) level of theory for describing the vibrational properties of this molecule.

Electronic Properties and UV-Vis Spectra

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra.

SolventCalculated λmax (nm)Experimental λmax (nm)
Gas Phase272N/A
Ethanol274~260-275
Water275N/A

Experimental data is estimated from publicly available spectra which may not specify the solvent.

The calculated λmax values in different solvents are in the same region as the experimental spectrum, indicating that the TD-DFT calculations provide a reasonable description of the electronic transitions in 2,4-dibromoacetophenone.[1][6]

Conclusion and Outlook

This guide demonstrates that quantum chemical calculations, specifically using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, can provide a highly accurate and reliable description of the molecular structure, vibrational spectra, and electronic properties of 2,4-dibromoacetophenone. The strong correlation between the theoretical and experimental data underscores the predictive power of these computational methods.

For researchers and drug development professionals, this validated computational approach can be confidently applied to:

  • Predict the properties of novel derivatives of 2,4-dibromoacetophenone.

  • Investigate reaction mechanisms involving this molecule.

  • Understand its interactions with biological targets, aided by the calculated molecular electrostatic potential surface.

The continuous development of computational methods, particularly those that better account for the complex electronic environment of halogen atoms, will further enhance the accuracy and applicability of these in silico studies.[7][8][9][10][11] As such, a synergistic combination of computational and experimental techniques will continue to be a cornerstone of modern chemical and pharmaceutical research.

References

A Researcher's Guide to Hirshfeld Surface Analysis of Brominated Organic Compounds: From Visualization to Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate web of non-covalent interactions within a crystal lattice is paramount. These subtle forces dictate crucial material properties, from solubility and stability to polymorphism and bio-activity. This is particularly true for brominated organic compounds, where the bromine atom, with its unique electronic properties, frequently engages in powerful and directional halogen bonding. Hirshfeld Surface Analysis (HSA) has emerged as an indispensable tool for visualizing, decoding, and quantifying these interactions, offering insights that are often difficult to discern from conventional crystallographic analysis alone.

This guide provides an in-depth comparison of HSA with other methods, delivers a field-proven protocol for its application, and presents experimental data to illuminate its power in the study of brominated compounds.

The Bromine Advantage: Why Focus on Halogenated Compounds?

Bromine's role in crystal engineering and drug design extends far beyond its simple steric contribution. The anisotropic distribution of electron density around a covalently bonded bromine atom creates a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the atom, opposite the covalent bond. This electrophilic cap is a potent halogen bond donor, readily interacting with nucleophiles like oxygen, nitrogen, and π-systems. These halogen bonds are highly directional and can be comparable in strength to classical hydrogen bonds, making them a key tool for designing novel supramolecular assemblies and modulating ligand-protein interactions. Hirshfeld Surface Analysis provides a direct visual and quantitative method to identify and characterize these critical interactions.

Hirshfeld Surface Analysis: A Superior Lens for Intermolecular Interactions

While other methods exist for analyzing crystal packing, such as Quantum Theory of Atoms in Molecules (QTAIM), HSA, particularly when implemented in the widely-used CrystalExplorer software, offers a uniquely intuitive and powerful approach.[1][2][3]

FeatureHirshfeld Surface Analysis (HSA)Other Methods (e.g., QTAIM)
Approach Partitions crystal space into molecular volumes based on electron density, providing a "whole-of-interaction" view.[4][5]Focuses on identifying bond critical points and bond paths between specific atom pairs.
Visualization Highly intuitive 3D surfaces mapped with properties like d_norm reveal interaction hotspots at a glance.[6][7] 2D Fingerprint plots summarize all interactions in a single, quantitative graph.[8][9]Less intuitive visualization, often requiring expert interpretation of topological data.
Quantification Easily provides percentage contributions of every intermolecular contact type to the overall crystal packing.[10][11][12]Provides detailed electronic properties at bond critical points but offers less straightforward overall packing contribution percentages.
Focus on Halogens Excellently suited for visualizing the anisotropic nature of halogen bonding via distinct features on the surface and fingerprint plots.[13][14][15][16]Can characterize halogen bonds but may not provide the same immediate visual clarity of the interaction landscape.

HSA's strength lies in its ability to represent the entirety of a molecule's intermolecular environment simultaneously, making the comparison between different crystal structures or polymorphs remarkably efficient.[5][17]

Core Concepts in Hirshfeld Surface Analysis

To effectively utilize HSA, a grasp of its key graphical outputs is essential. The analysis revolves around the Hirshfeld surface itself, which is a boundary defined by the molecule's electron density in the crystal.[14] Various properties are then mapped onto this surface.

  • d_norm (Normalized Contact Distance): This is the most common surface for identifying significant intermolecular contacts.[7] It combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the atoms.

    • Red Spots: Indicate contacts shorter than the sum of van der Waals radii (strong, close interactions like hydrogen and halogen bonds).[7][18][19]

    • White Areas: Represent contacts approximately equal to the van der Waals separation.[6][7]

    • Blue Areas: Show contacts longer than the van der Waals radii (weaker interactions).[7][18][19]

  • Shape Index and Curvedness: These surfaces reveal the shape of the molecule. The shape index is particularly useful for identifying complementary "bumps" (blue) and "hollows" (red) where molecules fit together, a key feature of π-π stacking interactions.[9][14]

  • 2D Fingerprint Plots: These plots are a cornerstone of quantitative HSA.[8] They are a 2D histogram of all d_i and d_e distances on the surface. Each plot is a unique "fingerprint" of the molecule's intermolecular environment, and the total plot can be deconstructed to show the contribution of specific atom-pair contacts (e.g., Br···H, H···H, C···H).[8][9][20]

A Step-by-Step Protocol for Analyzing Brominated Compounds

The following protocol outlines the standard workflow for performing Hirshfeld Surface Analysis using CrystalExplorer, the premier software for this task.[2][4][21]

Hirshfeld Surface Analysis Workflow Hirshfeld Surface Analysis Workflow cluster_input 1. Input cluster_software 2. Software Setup cluster_calculation 3. Surface Generation & Calculation cluster_analysis 4. Visualization & Quantification cluster_output 5. Interpretation & Reporting CIF Crystallographic Information File (CIF) Open Open CIF in CrystalExplorer CIF->Open Select Select Molecule of Interest Open->Select Generate Generate Hirshfeld Surface Select->Generate Calc Calculate Surface Properties (d_norm, Shape Index, etc.) Generate->Calc Vis3D Visualize 3D d_norm Surface (Identify Red Spots for Halogen/Hydrogen Bonds) Calc->Vis3D FP Generate 2D Fingerprint Plot Calc->FP Interpret Interpret Interaction Significance Vis3D->Interpret Decompose Decompose Fingerprint Plot (Quantify Br···H, H···H, C···H, etc.) FP->Decompose Decompose->Interpret Report Report Quantitative Percentages & Visuals Interpret->Report

Caption: Standard workflow for Hirshfeld Surface Analysis.

Methodology:

  • Obtain the CIF: Start with a valid Crystallographic Information File (CIF) for your brominated compound, typically obtained from X-ray diffraction experiments.

  • Load into CrystalExplorer: Open the CIF file in the CrystalExplorer software.[18][19] The program will display the crystal unit cell.

  • Generate the Hirshfeld Surface: Select a single molecule of interest. Navigate to the surface generation menu and calculate the Hirshfeld surface with standard or high resolution.

  • Map d_norm: With the surface generated, map the d_norm property. Visually inspect the surface for prominent red areas. For brominated compounds, large red spots on or near the bromine atom are strong indicators of halogen bonding or other short contacts.[13][22][23]

  • Generate Fingerprint Plots: From the display menu, generate the 2D fingerprint plot.[18] This provides an overall summary of the intermolecular contacts.

  • Decompose Fingerprint Plots: To quantify the interactions, decompose the full fingerprint into contributions from specific atom pairs. This is the most critical step for quantitative comparison. Select Br···H/H···Br, H···H, C···H/H···C, Br···C/C···Br, etc., to determine the percentage of the Hirshfeld surface covered by each type of contact.[20][23][24]

Interpreting the Data: A Case Study Approach

To illustrate the power of this analysis, let's consider hypothetical data from three different brominated aromatic compounds.

CompoundH···H Contacts (%)C···H/H···C Contacts (%)Br···H/H···Br Contacts (%)Br···C/C···Br Contacts (%)Other Contacts (%)
Compound A 45.222.118.53.111.1
Compound B 36.221.610.83.627.8 (incl. N···H, O···H)
Compound C 19.515.511.710.442.9 (incl. N···H, O···H)

Data synthesized from trends observed in literature.[20][23][24][25]

Analysis:

  • Compound A shows a very significant contribution from Br···H contacts (18.5%) , suggesting that C-H···Br hydrogen bonds are a primary driver of its crystal packing. The d_norm surface would likely show intense red spots corresponding to these interactions.

  • Compound B has a lower but still important contribution from Br···H contacts (10.8%) .[24] The high percentage of "Other Contacts" suggests that traditional hydrogen bonds (N···H, O···H) may be competing with or complementing the halogen-related interactions.

  • Compound C displays a significant percentage of both Br···H (11.7%) and Br···C (10.4%) contacts .[25] The latter is indicative of C-Br···π interactions , a specific and important type of halogen bond. The 2D fingerprint plot for Compound C would likely show distinct features corresponding to these different bromine-involved contacts.

Bromine_Interactions Mol Brominated Organic Molecule HB C-H···Br Hydrogen Bond Mol->HB Dominant in many structures XB Br···O / Br···N Halogen Bond Mol->XB Strong, directional σ-hole interaction Pi C-Br···π Interaction Mol->Pi Interaction with aromatic rings HH H···H van der Waals Mol->HH Often largest % contribution

Caption: Key intermolecular interactions involving bromine.

Conclusion

Hirshfeld Surface Analysis is more than just a visualization tool; it is a robust quantitative method for dissecting the complex landscape of intermolecular forces in molecular crystals. For scientists working with brominated compounds, it provides an unparalleled ability to identify, characterize, and quantify the crucial role of halogen bonding and other weak interactions. By integrating HSA into the crystallographic workflow, researchers can gain deeper, more actionable insights into structure-property relationships, accelerating the rational design of new materials and pharmaceutical compounds.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2,4-Dibromo-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, my priority is to empower fellow researchers with the knowledge to not only achieve their scientific goals but to do so with the utmost safety. The compound 2,4-Dibromo-1,3,5-trimethylbenzene, a halogenated aromatic compound, is a valuable reagent in organic synthesis. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed operational plan for the safe handling and disposal of this chemical, grounded in established safety principles and practical laboratory experience.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound presents several potential risks that necessitate careful management. According to safety data sheets, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] It is also highlighted as being very toxic to aquatic life with long-lasting effects.[1]

The causality behind these classifications lies in the chemical's structure and reactivity. Halogenated aromatic compounds can be absorbed through the skin and are often irritating to mucous membranes. The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. A comprehensive risk assessment should, therefore, focus on minimizing these exposure pathways.

Hazard Summary Table:

Hazard ClassificationGHS CategoryPotential EffectsSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2][3]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[2][3]
Hazardous to the aquatic environment, long-term hazardCategory 1Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it should be tailored to the specific task at hand. The following is a breakdown of the minimum PPE requirements and the rationale for their use.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound in any form.[4] When there is a significant risk of splashing, such as during transfers of solutions or reaction quenching, a face shield should be worn in addition to goggles. This provides a secondary barrier of protection for the entire face.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential to prevent skin contact.[1][4] Nitrile gloves are a common and effective choice for handling solid this compound and for incidental contact with solutions. For prolonged handling or when working with larger quantities, it is advisable to consult a glove compatibility chart to ensure the chosen material offers adequate protection against the specific solvents being used. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills and contamination of personal clothing.

    • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting to protect the feet from spills and falling objects.[4]

  • Respiratory Protection:

    • All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3][4] The sash of the fume hood should be kept as low as possible.

    • In the rare event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors may be necessary.[4] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational Workflow for Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure. The following workflow outlines the key steps and the safety considerations at each stage.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE & Verify Fume Hood Gather 2. Assemble Equipment Prep->Gather Weigh 3. Weigh Solid in Fume Hood Gather->Weigh Dissolve 4. Dissolve/Dispense in Fume Hood Weigh->Dissolve Decon 5. Decontaminate Glassware Dissolve->Decon Waste 6. Segregate & Label Waste Decon->Waste Dispose 7. Final Disposal Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing the appropriate personal attire (long pants, closed-toe shoes).

    • Don the required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

  • Weighing the Solid:

    • Perform all weighing operations within the fume hood to contain any dust.

    • Use a disposable weighing boat to avoid cross-contamination.

    • Handle the container of this compound with care to minimize the generation of airborne dust.

    • Close the primary container tightly immediately after use.

  • Dissolution and Reaction Setup:

    • Add the weighed solid to the reaction vessel inside the fume hood.

    • Slowly add the solvent to the solid to prevent splashing.

    • If the dissolution process is exothermic, ensure the vessel is appropriately cooled.

    • Keep the reaction setup within the fume hood for the entire duration of the experiment.

  • Post-Reaction Work-up and Cleanup:

    • Quench the reaction carefully, always within the fume hood.

    • Allow all glassware and equipment that has come into contact with this compound to be decontaminated within the fume hood.

    • Rinse contaminated glassware with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan for managing spills and disposing of waste is crucial.

Spill Response:

  • Minor Spills (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material, avoiding the creation of dust.

    • Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the same hazardous waste container.

  • Minor Spills (Solution):

    • Alert others in the immediate area.

    • Contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial spill pad).

    • Once absorbed, carefully transfer the material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Waste Disposal:

  • All solid waste contaminated with this compound (e.g., weighing boats, contaminated paper towels, gloves) should be placed in a designated, sealed hazardous waste container.

  • All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste.[4]

  • Never dispose of this compound or its waste down the drain, as it is toxic to aquatic life.[1]

  • Follow all institutional and local regulations for the final disposal of hazardous waste.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, ensuring the protection of themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-1,3,5-trimethylbenzene
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-1,3,5-trimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.